Lenalidomide-hex-5-ynoic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H18N2O5 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
6-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hex-5-ynoic acid |
InChI |
InChI=1S/C19H18N2O5/c22-16-10-9-15(18(25)20-16)21-11-14-12(5-2-1-3-8-17(23)24)6-4-7-13(14)19(21)26/h4,6-7,15H,1,3,8-11H2,(H,23,24)(H,20,22,25) |
Clave InChI |
JBTWQTFTSVQFNS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Strategic Integration of Hex-5-Ynoic Acid in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of two key domains—a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase—connected by a chemical linker. While the choice of ligands dictates the target, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. Its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1]
This technical guide focuses on the role of a specific and versatile linker component: hex-5-ynoic acid. Its terminal alkyne and carboxylic acid functionalities make it a valuable building block, particularly for constructing PROTAC libraries through highly efficient "click chemistry."
Core Concepts: PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves a catalytic cycle that leads to the degradation of the target protein.
Figure 1: PROTAC Mechanism of Action.
Hex-5-Ynoic Acid: A Versatile Linker Building Block
Hex-5-ynoic acid is a short-chain fatty acid containing a terminal alkyne group. This bifunctional nature makes it an ideal component for PROTAC synthesis.
Physicochemical Properties of Hex-5-Ynoic Acid
| Property | Value | Reference |
| Molecular Formula | C6H8O2 | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Boiling Point | 224-225 °C | [2] |
| Density | 1.016 g/mL at 25 °C | [2] |
| Water Solubility | Miscible | [2] |
| Appearance | Clear yellow liquid | [3] |
The carboxylic acid end of hex-5-ynoic acid can be readily coupled to an amine-containing warhead or E3 ligase ligand via standard amide bond formation. The terminal alkyne provides a reactive handle for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[] This reaction allows for the modular and rapid assembly of PROTACs from two separate building blocks: an alkyne-functionalized component and an azide-functionalized component.[1][5]
Figure 2: General PROTAC Synthesis Workflow using Hex-5-Ynoic Acid.
The resulting 1,2,3-triazole ring formed from the click reaction is not merely a passive linker element. It is a rigid, planar, and metabolically stable moiety that can influence the PROTAC's conformation and physicochemical properties. The nitrogen atoms in the triazole ring can also participate in hydrogen bonding interactions within the ternary complex, potentially enhancing its stability.[6]
Data Presentation: Quantitative Analysis of Alkyne-Linked PROTACs
The precise length and composition of the linker are critical for optimal degradation efficacy. The following tables summarize representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the impact of linker modifications. While not all studies explicitly use hex-5-ynoic acid, they utilize similar alkyne-based linkers, providing valuable insights into structure-activity relationships (SAR).
Table 1: Degradation Efficacy of BTK-Targeting PROTACs with Varying Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | PEG-based | 2.2 | 97 | Mino | [2] |
| IR-1 | Acrylamide-PEG | <10 | ~90 | Mino | [2] |
| RC-3 | Cyanoacrylamide-PEG | <10 | ~90 | Mino | [2] |
| PROTAC 5 | PEG-based | - | Potent Degradation | Ramos | [7] |
Table 2: Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET6 | VHL | Potent | >90 | HCT116 | [8] |
| QCA570 | Not Specified | ~1 | >90 | Bladder Cancer Cells | |
| L134 (22a) | DCAF11 | 7.36 | >98 | Not Specified | [5] |
Experimental Protocols
1. Synthesis of a PROTAC using Hex-5-Ynoic Acid via CuAAC (General Protocol)
This protocol outlines the general steps for synthesizing a PROTAC using an alkyne-functionalized component derived from hex-5-ynoic acid and an azide-functionalized E3 ligase ligand.
-
Step 1: Amide Coupling to Functionalize Warhead
-
Dissolve the amine-containing warhead (1.0 eq) and hex-5-ynoic acid (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the alkyne-functionalized warhead by flash column chromatography.
-
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).[9]
-
Prepare fresh aqueous solutions of sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq).[9]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[9]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
2. Western Blot Analysis of Target Protein Degradation
This is a standard method to quantify the levels of the target protein after PROTAC treatment.[3][7]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]
-
3. Biophysical Characterization of Ternary Complex Formation
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or target protein onto a sensor chip.
-
To measure binary binding, inject the PROTAC at various concentrations.
-
To assess ternary complex formation, inject the second protein partner (POI or E3 ligase) in the presence of a saturating concentration of the PROTAC.
-
Analyze the sensorgrams to determine binding affinities (KD), association (kon), and dissociation (koff) rates. This can reveal the cooperativity of binding.[11][12][13]
-
-
Isothermal Titration Calorimetry (ITC):
-
Place one protein component (e.g., the E3 ligase) in the sample cell.
-
Titrate in the PROTAC to measure the heat of binding.
-
In a separate experiment, titrate the PROTAC into a solution of the POI.
-
To measure ternary complex thermodynamics, titrate the pre-formed PROTAC-POI complex into the E3 ligase.
-
This method provides data on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interactions.[10][14][15]
-
Signaling Pathways and Downstream Effects
The ultimate biological effect of a PROTAC is determined by the function of the protein it degrades. The choice of a hex-5-ynoic acid linker primarily influences the efficiency of degradation rather than directly altering the downstream signaling pathways. However, by enabling the rapid synthesis of PROTAC libraries with varying linker lengths and compositions, it facilitates the optimization of degraders for specific targets.[1][5]
-
BRD4 Degradation: BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC. Degradation of BRD4 leads to the downregulation of c-MYC and other target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[8][16][17]
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. aragen.com [aragen.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lenalidomide-Hex-5-Ynoic Acid: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of PROTAC design is the E3 ligase ligand, which recruits the cellular degradation machinery. Lenalidomide (B1683929) and its analogues, which bind to the Cereblon (CRBN) E3 ubiquitin ligase, are among the most clinically validated and widely used E3 ligase ligands in PROTAC development.
This technical guide focuses on Lenalidomide-hex-5-ynoic acid, a derivative of lenalidomide that serves as a versatile building block for the synthesis of PROTACs. The inclusion of a hex-5-ynoic acid linker provides a reactive handle for "click chemistry," enabling the efficient and modular assembly of PROTAC libraries. This document provides an in-depth overview of its mechanism of action, synthesis, and application in TPD, complete with experimental protocols and quantitative data to guide researchers in this field.
Mechanism of Action: The Molecular Glue Principle
Lenalidomide and its derivatives function as "molecular glues," inducing a neomorphic interaction between the CRBN E3 ligase and specific substrate proteins, known as neosubstrates.[1] This drug-induced proximity leads to the ubiquitination of the neosubstrate by the CRL4-CRBN complex and its subsequent degradation by the proteasome.[2] The native substrates of CRBN are not fully elucidated, but the therapeutic effects of lenalidomide in multiple myeloma are attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
In the context of a PROTAC, the lenalidomide moiety of this compound serves to recruit the CRL4-CRBN E3 ligase. The other end of the PROTAC contains a "warhead" that binds to the protein of interest (POI). The linker, in this case, derived from hex-5-ynoic acid, bridges these two components, facilitating the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. This induced proximity then triggers the ubiquitination and degradation of the POI.
Figure 1. General workflow of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of Lenalidomide-Based PROTACs
Table 1: Degradation Efficiency of Representative Lenalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | <1 | >90 | [2] |
| PROTAC 4 | BRD4 | Not Specified | pM range | >90 | [4] |
| LJ-41 | BI-1 | CA-46 | 5520 | Not Specified | [4] |
| HDAC-PROTAC | HDAC3 | HCT116 | 440 | 77 | [5] |
Table 2: Binding Affinities of Lenalidomide and its Analogs to CRBN
| Ligand | Method | Complex | Kd (µM) | IC50 (µM) | Reference |
| Lenalidomide | ITC | CRBN-DDB1 | 0.6 | - | [6] |
| Lenalidomide | ITC | CRBN TBD | 6.7 ± 0.9 | - | [6] |
| Lenalidomide | TR-FRET | CRBN | - | 2.694 | [7] |
| Pomalidomide | ITC | CRBN-DDB1 | - | - | [6] |
| Pomalidomide | ITC | CRBN TBD | 14.7 ± 1.9 | - | [6] |
| Thalidomide | ITC | CRBN TBD | 43.4 ± 2.6 | - | [6] |
| YJ1b | TR-FRET | CRBN | - | 0.206 | [7] |
| YJ2c | TR-FRET | CRBN | - | 0.211 | [7] |
| YJ2h | TR-FRET | CRBN | - | 0.282 | [7] |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for this compound is not publicly available, a plausible synthetic route can be adapted from established methods for the synthesis of lenalidomide derivatives.[8] The general strategy involves the alkylation or acylation of the 4-amino group of lenalidomide.
Materials:
-
Lenalidomide
-
6-Bromohex-5-ynoic acid (or a suitable activated ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure (General Outline):
-
Dissolution: Dissolve lenalidomide in anhydrous DMF.
-
Base Addition: Add DIPEA to the solution to act as a base.
-
Alkylation/Acylation: Add a solution of 6-bromohex-5-ynoic acid (or its activated ester) in DMF dropwise to the lenalidomide solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2. A generalized workflow for the synthesis of this compound.
PROTAC Synthesis via Click Chemistry
The terminal alkyne of this compound allows for its conjugation to an azide-functionalized POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/water solvent mixture
-
Standard laboratory glassware and purification equipment
Procedure (General Outline):
-
Dissolution: Dissolve this compound and the azide-functionalized POI ligand in a mixture of tert-butanol and water.
-
Catalyst Preparation: Prepare fresh aqueous solutions of CuSO4·5H2O and sodium ascorbate.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Purification: Purify the resulting PROTAC by preparative HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the PROTAC using 1H NMR, 13C NMR, and HRMS.
Cellular Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a lenalidomide-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot with ECL substrate and capture the signal using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Figure 3. Experimental workflow for assessing protein degradation by Western blot.
Quantitative Proteomics (TMT-based)
Mass spectrometry-based quantitative proteomics provides an unbiased, proteome-wide view of a PROTAC's effects, enabling the assessment of both on-target degradation and off-target liabilities.
Materials:
-
Cell culture and treatment reagents (as for Western blot)
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure (General Outline):
-
Sample Preparation: Culture and treat cells with the PROTAC and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds with DTT, alkylate the cysteines with IAA, and digest the proteins into peptides with trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Use proteomics software to identify and quantify the proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Conclusion
This compound represents a valuable chemical tool for the development of PROTACs. Its lenalidomide core effectively recruits the CRBN E3 ligase, while the hex-5-ynoic acid linker provides a versatile handle for conjugation to a wide range of protein-targeting ligands via click chemistry. The modular nature of this approach facilitates the rapid generation and optimization of PROTAC libraries. The experimental protocols and representative data presented in this guide are intended to provide a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation. As our understanding of the intricacies of PROTAC design and mechanism of action continues to grow, tools like this compound will undoubtedly play a crucial role in the development of novel therapeutics for a host of diseases.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms underpinning Proteolysis-Targeting Chimeras (PROTACs) that utilize Lenalidomide (B1683929) and its analogs to induce targeted protein degradation. It covers the core mechanism, quantitative efficacy metrics, and detailed experimental protocols for characterization.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2]
Lenalidomide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3] CRBN functions as the substrate receptor within the larger Cullin-RING Ligase 4 (CRL4^CRBN^) complex.[4] The mechanism proceeds through a catalytic cycle involving several key steps:
-
Ternary Complex Formation : The PROTAC molecule, consisting of a ligand for the POI connected via a flexible linker to a Lenalidomide-derived ligand, simultaneously binds to both the POI and CRBN. This action forms a key intermediate known as the ternary complex (POI-PROTAC-CRBN).[5][6] The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination : The proximity induced by the ternary complex allows the CRL4^CRBN^ E3 ligase to catalyze the transfer of ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7]
-
Polyubiquitination : The process is repeated, creating a polyubiquitin (B1169507) chain on the POI. This chain acts as a recognition signal for the proteasome.
-
Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated POI, subsequently unfolding and degrading it into small peptides.[7] The PROTAC molecule is then released and can catalyze another round of degradation.[7]
The Dual Role of the Lenalidomide Moiety: Neosubstrate Degradation
Lenalidomide and its parent compound, thalidomide (B1683933), are classified as "molecular glues."[4] Independently of their role in a PROTAC, they bind to CRBN and induce a conformational change that promotes the recruitment and degradation of specific endogenous proteins known as neosubstrates.[8][9] Key neosubstrates for Lenalidomide include the lymphoid transcription factors IKZF1 and IKZF3, and casein kinase 1α (CK1α).[8]
This intrinsic activity means that Lenalidomide-based PROTACs can induce the degradation of both the intended POI and these neosubstrates. This can be a source of off-target effects or, in certain contexts like multiple myeloma, may contribute to a synergistic anti-cancer effect.[10] Researchers have shown that modifications to the Lenalidomide core can alter this neosubstrate selectivity, offering a strategy to engineer more specific degraders.[10]
Quantitative Evaluation of PROTAC Efficacy
The performance of a PROTAC is evaluated using several key quantitative metrics, primarily the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
-
DC₅₀ : The concentration of a PROTAC required to degrade 50% of the target protein.[11]
-
Dₘₐₓ : The maximum percentage of target protein degradation that can be achieved.[11]
Binding affinities of the parent immunomodulatory drugs (IMiDs) to CRBN are also a critical parameter.
Table 1: CRBN Binding Affinities of Parent IMiD Ligands
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC₅₀) to CRBN-DDB1 | Reference(s) |
|---|---|---|---|
| Pomalidomide | ~157 nM | ~3 µM | [3] |
| Lenalidomide | ~178 nM | ~3 µM | [3] |
| Lenalidomide | 0.64 µM (to CRBN-DDB1 complex) | - |[12] |
Table 2: Degradation Efficacy of Clinically Relevant Lenalidomide/Pomalidomide-Based PROTACs
| PROTAC | Target Protein (POI) | E3 Ligase Recruiter | Cell Line(s) | DC₅₀ | Dₘₐₓ | Reference(s) |
|---|---|---|---|---|---|---|
| ARV-110 | Androgen Receptor (AR) | Pomalidomide-based | VCaP, LNCaP, etc. | < 1 nM | > 90% | [13][14][15][16] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ERα) | Pomalidomide-based | MCF7, T47D | ~0.9 - 2 nM | > 90-95% |[1][17][18][19] |
Table 3: Degradation Efficacy of Common Research-Grade Lenalidomide/Pomalidomide-Based PROTACs
| PROTAC | Target Protein (POI) | E3 Ligase Recruiter | Cell Line(s) | DC₅₀ / EC₅₀ | Dₘₐₓ | Reference(s) |
|---|---|---|---|---|---|---|
| dBET1 | BRD4 | Thalidomide (JQl-based) | MV4;11 | 430 nM (EC₅₀) | Not Specified | [2][20] |
| dBET1 | BRD4 | Thalidomide (JQl-based) | LS174t | Effective at 200 nM | Complete degradation |[21] |
Experimental Protocols for PROTAC Characterization
A systematic workflow of biochemical and cellular assays is required to characterize a novel Lenalidomide-based PROTAC. This process validates each step of the mechanism of action, from target engagement to final protein degradation.
Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-CRBN complex is a critical first step.
This is a bead-based, no-wash immunoassay that measures the proximity of two molecules in solution.[22]
-
Principle : Donor and Acceptor beads are coated with antibodies or affinity tags that bind to the POI and CRBN, respectively. When the PROTAC brings the POI and CRBN together, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The strength of the signal is proportional to the amount of ternary complex formed.[]
-
Methodology :
-
Reagent Preparation : Reconstitute tagged recombinant POI and CRBN-DDB1 complex proteins. Prepare serial dilutions of the PROTAC compound. Prepare AlphaLISA Donor and Acceptor beads (e.g., Anti-GST Donor and Anti-FLAG Acceptor beads if using GST-POI and FLAG-CRBN).[24]
-
Reaction Setup : In a 384-well plate, add the POI, CRBN complex, and the PROTAC dilution. Incubate for 30-60 minutes at room temperature to allow complex formation.[25]
-
Detection : Add the mixed Donor and Acceptor beads to the wells. Incubate in the dark for 60 minutes at room temperature.
-
Data Acquisition : Read the plate on an Alpha-enabled plate reader.
-
Analysis : Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, as very high PROTAC concentrations favor binary complex (POI-PROTAC or CRBN-PROTAC) formation over the ternary complex.[26]
-
This assay measures protein-protein interactions in real-time within living cells.[27]
-
Principle : The target protein (POI) is expressed as a fusion with NanoLuc® Luciferase (the energy donor). The E3 ligase (CRBN) is expressed as a fusion with HaloTag® (the energy acceptor), which is labeled with a fluorescent ligand. When the PROTAC induces the formation of a ternary complex, the donor and acceptor are brought within 10 nm, allowing for resonance energy transfer. The resulting BRET signal is proportional to complex formation.[6][28]
-
Methodology :
-
Cell Preparation : Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc-POI and HaloTag-CRBN. Incubate for 24-48 hours.[27]
-
Compound Treatment : Plate the transfected cells. Add the HaloTag® NanoBRET® 618 Ligand. Prepare serial dilutions of the PROTAC and add them to the cells.[27]
-
Reagent Addition : Add the Nano-Glo® Live Cell Substrate to initiate the luminescent reaction.
-
Data Acquisition : Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters. The measurement can be kinetic or an endpoint reading after a 2-4 hour incubation.[27]
-
Analysis : Calculate the NanoBRET ratio (Acceptor Signal / Donor Signal). Plot this ratio against the PROTAC concentration to determine the EC₅₀ (half-maximal effective concentration) for complex formation.[27]
-
Target Protein Degradation Assays
These assays quantify the primary endpoint of PROTAC activity: the reduction in the level of the target protein.
Western blotting is a semi-quantitative, antibody-based technique widely used to measure protein levels.[1]
-
Principle : Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the POI and a loading control (e.g., GAPDH, α-tubulin). The signal intensity of the protein bands is proportional to the amount of protein.
-
Methodology :
-
Cell Treatment : Seed cells in 6-well plates. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).
-
Lysate Preparation : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer : Normalize protein amounts, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Detection and Analysis : Capture the chemiluminescent signal with an imaging system. Perform densitometry analysis to quantify band intensity. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[1]
-
This is a highly sensitive and quantitative luminescent assay for measuring protein abundance.[29]
-
Principle : The assay uses a cell line where the endogenous gene for the POI has been edited using CRISPR/Cas9 to include a small 11-amino acid tag (HiBiT). The cell lysate is incubated with LgBiT, a large protein fragment that has a high affinity for HiBiT. Their binding reconstitutes a functional NanoBiT® luciferase, producing a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged POI.[29][30]
-
Methodology :
-
Cell Line : Use a cell line endogenously expressing the HiBiT-tagged POI.
-
Cell Treatment : Plate cells in a 96- or 384-well white assay plate. Treat with serial dilutions of the PROTAC for the desired time.
-
Lysis and Detection : Add a lytic detection reagent containing the LgBiT protein and luciferase substrate directly to the wells.
-
Data Acquisition : Shake the plate for 10 minutes at room temperature to ensure complete lysis and signal generation. Measure luminescence on a plate reader.
-
Analysis : Normalize the data to vehicle-treated controls. Plot the luminescence signal against PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ.[29][31]
-
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [m3india.in]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]
- 24. SLAS2024 [slas2024.eventscribe.net]
- 25. resources.revvity.com [resources.revvity.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. benchchem.com [benchchem.com]
- 28. selvita.com [selvita.com]
- 29. Target Degradation [worldwide.promega.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. promega.com [promega.com]
Unveiling Lenalidomide-hex-5-ynoic acid: A Core Component in Targeted Protein Degradation
For Immediate Release
In the rapidly evolving landscape of drug discovery, the emergence of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention. These novel molecules leverage the cell's own machinery to selectively eliminate disease-causing proteins. At the heart of many of these innovative constructs lies a crucial building block: Lenalidomide-hex-5-ynoic acid . This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this pivotal E3 ligase ligand-linker conjugate, tailored for researchers, scientists, and professionals in drug development.
This compound serves as a critical bridge, tethering a target protein ligand to the Cereblon (CRBN) E3 ubiquitin ligase, thereby initiating the targeted degradation process. Its discovery and synthesis are intrinsically linked to the development of advanced PROTACs, most notably "PROTAC cGAS degrader-1" (also known as TH35), a potent and selective degrader of the cyclic GMP-AMP synthase (cGAS).
Core Data Summary
The following tables summarize the key quantitative data associated with this compound and its application in the synthesis of the cGAS degrader TH35.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₅ | [1] |
| CAS Number | 2379870-47-8 | [1] |
| Molecular Weight | 354.36 g/mol | [1] |
Table 1: Physicochemical Properties of this compound
| Compound | Cell Line | DC₅₀ (µM) | Reference |
| PROTAC cGAS degrader-1 (TH35) | THP-1 | 0.9 | [2][3] |
| PROTAC cGAS degrader-1 (TH35) | RAW 264.7 | 4.6 | [2][3] |
Table 2: In Vitro Degradation Efficacy of PROTAC cGAS degrader-1 (TH35)
Experimental Protocols
The synthesis of this compound is a critical first step in the construction of Cereblon-recruiting PROTACs. The following protocol is a representative method for its synthesis via N-alkylation of Lenalidomide.
Synthesis of this compound
Materials:
-
Lenalidomide
-
tert-Butyl 6-bromohex-5-ynoate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Alkylation: To a solution of Lenalidomide (1 equivalent) in DMF, add DIPEA (3 equivalents) and tert-butyl 6-bromohex-5-ynoate (1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, tert-butyl Lenalidomide-hex-5-ynoate, is purified by flash column chromatography.
-
Deprotection: The purified tert-butyl ester is dissolved in a 1:1 mixture of DCM and TFA.
-
The solution is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure to yield this compound as the final product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Synthesis of PROTAC cGAS degrader-1 (TH35)
Materials:
-
This compound
-
cGAS inhibitor with a suitable amine handle (e.g., an amino-linker derivative of G140)[4]
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) and the amine-functionalized cGAS inhibitor (1 equivalent) in DMF, add BOP (1.2 equivalents) and DIPEA (3 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by LC-MS.
-
Upon completion, the reaction mixture is purified by preparative HPLC to yield the final PROTAC, TH35.
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes involved in the synthesis and function of PROTACs utilizing this compound.
The strategic design of this compound, with its terminal alkyne and carboxylic acid functionalities, offers versatile conjugation points for a wide array of target protein ligands. This flexibility has positioned it as a valuable tool in the development of a new generation of therapeutics aimed at previously "undruggable" targets. The successful degradation of cGAS using a PROTAC built with this linker underscores its potential in modulating the innate immune response and treating inflammatory diseases.[2][4] As research in targeted protein degradation continues to accelerate, the foundational role of well-designed linkers like this compound will undoubtedly remain of paramount importance.
References
An In-depth Technical Guide to PROTAC Technology Utilizing Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to selectively eliminate target proteins from the cellular environment. Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2][3][4] This is accomplished through a heterobifunctional molecule comprising three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4][5][6] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.[1][7] This ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1][8][9] One of the key advantages of PROTACs is their catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to a more potent and sustained pharmacological effect at lower doses compared to traditional inhibitors.[1][3][10][11]
The Role of Lenalidomide (B1683929) and Cereblon in PROTACs
Lenalidomide, along with its parent compound thalidomide (B1683933) and its analog pomalidomide, are well-established immunomodulatory drugs (IMiDs).[7][12] A pivotal discovery revealed that these molecules function as "molecular glues" by binding directly to Cereblon (CRBN).[7][13][14][15] CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^), which also includes cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and RBX1.[7][12][16]
The binding of Lenalidomide to CRBN alters the substrate specificity of the E3 ligase complex, inducing the recruitment of "neosubstrates" that are not typically targeted by CRL4^CRBN^ for ubiquitination and degradation.[7][14][15] In the context of PROTACs, the Lenalidomide moiety serves as the E3 ligase-recruiting element.[5][6] Its glutarimide (B196013) ring fits into a hydrophobic pocket of CRBN, while the isoindolinone ring is solvent-exposed, allowing for the attachment of a linker without significantly disrupting its binding to CRBN.[17][18] This makes Lenalidomide a highly effective and widely used component in the design of CRBN-recruiting PROTACs.[][20]
Signaling Pathway of Lenalidomide-Based PROTAC Action
The mechanism of action for a Lenalidomide-based PROTAC involves a series of orchestrated molecular events that culminate in the degradation of the target protein.
Quantitative Data for Lenalidomide-Based PROTACs
The efficacy of a PROTAC is commonly assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the Dmax, which represents the maximum percentage of protein degradation achieved. The following tables summarize representative data for Lenalidomide-based PROTACs targeting various proteins.
Table 1: In Vitro Degradation Efficacy of Lenalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | HeLa | 4 | >95 | [21] |
| ARV-825 | BRD4 | Namalwa, CA-46 | <1 | >90 | [22] |
| PROTAC A | RIPK2 | THP-1 | 5 | ~90 | [10] |
| PROTAC B | BCR-ABL | K562 | 2.5 µM (induces >80% degradation) | >80 | [16] |
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of a RIPK2-Targeting PROTAC
| Parameter | Value | Species | Dosing | Reference |
| Cmax | ~1000 ng/mL | Rat | 20 mg/kg SC | [23] |
| Tmax | ~4 hours | Rat | 20 mg/kg SC | [23] |
| Protein Degradation | >80% at 24 hours | Rat | 20 mg/kg SC | [23] |
| Duration of Effect | Sustained degradation for >168 hours | Rat | 20 mg/kg SC | [23] |
Key Experimental Protocols
The development and characterization of PROTACs involve a series of biochemical and cell-based assays to confirm their mechanism of action and quantify their efficacy.
Ternary Complex Formation Assays
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical initial step for successful protein degradation. Several biophysical techniques can be employed to study this interaction.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein or the E3 ligase complex (e.g., CRBN-DDB1) onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary interaction between the PROTAC and the immobilized protein.
-
Ternary Complex Analysis: Inject a mixture of a constant concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and the kinetics (kon and koff) of the binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.[24][25]
In Vitro Ubiquitination Assays
These assays directly measure the PROTAC-dependent ubiquitination of the target protein.
Methodology: In Vitro Ubiquitination Reaction followed by Western Blot
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase complex (CRL4^CRBN^), the target protein, biotinylated ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
SDS-PAGE and Western Blot: Stop the reactions by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein will indicate a positive result. The intensity of these bands should correlate with the PROTAC concentration.[21][26]
Cellular Protein Degradation Assays
The definitive measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Methodology: Western Blot Analysis of Cell Lysates
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Experimental and Logical Workflows
Visualizing the workflow for PROTAC development and evaluation can aid in understanding the logical progression from initial screening to functional characterization.
Conclusion
PROTAC technology, particularly leveraging the well-characterized interaction between Lenalidomide and the CRBN E3 ligase, offers a powerful and versatile platform for targeted protein degradation. This approach has the potential to address previously "undruggable" targets and overcome mechanisms of resistance to traditional inhibitors. A systematic and rigorous evaluation of PROTAC candidates, employing a suite of biophysical, biochemical, and cellular assays, is crucial for the successful development of this promising new class of therapeutics. This guide provides a foundational understanding of the core principles, quantitative metrics, and experimental methodologies essential for researchers and scientists working in this exciting field.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. Lenalidomide as a molecular glue: Modulating human serum albumin self-interactions and aggregation - UCL Discovery [discovery.ucl.ac.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 26. lifesensors.com [lifesensors.com]
The Alkyne Group in Lenalidomide-Hex-5-Ynoic Acid: A Technical Guide to its Function in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. A key building block in the synthesis of many potent PROTACs is Lenalidomide-hex-5-ynoic acid , a molecule that conjugates the well-established Cereblon (CRBN) E3 ligase ligand, lenalidomide, with a versatile linker terminating in an alkyne group. This in-depth technical guide elucidates the multifaceted functions of this alkyne group, from its pivotal role in chemical synthesis to its influence on the physicochemical and biological properties of the final PROTAC molecule.
The primary and most widespread function of the alkyne group in this compound is to serve as a chemical handle for the facile and efficient synthesis of PROTACs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction allows for the rapid and high-yielding conjugation of the lenalidomide-linker moiety with a target protein-binding ligand that has been functionalized with an azide (B81097) group. The resulting triazole ring becomes an integral part of the PROTAC's linker.[3][4] This modular and reliable synthetic approach is invaluable for the construction of PROTAC libraries to explore structure-activity relationships, varying linker lengths, compositions, and attachment points.[1]
Beyond its synthetic utility, the incorporation of the alkyne, and subsequently the triazole, imparts a degree of rigidity to the PROTAC linker.[5][] This conformational constraint can be advantageous, as it may pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[5] The stability of this ternary complex is a critical determinant of the efficiency of subsequent ubiquitination and proteasomal degradation of the target protein. Furthermore, the nature of the linker, including its rigidity, can significantly impact the cell permeability of the PROTAC, a crucial factor for its biological activity.[7][8]
Data Presentation: Comparative Performance of PROTAC Linkers
The choice of linker is a critical determinant of a PROTAC's degradation efficiency (DC50 and Dmax) and binding affinity. The following tables summarize the available quantitative data comparing PROTACs with linkers derived from alkyne precursors (often resulting in rigid triazole-containing linkers) to those with other linker types, such as flexible polyethylene (B3416737) glycol (PEG) or alkyl chains.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| QCA570 | Lenalidomide | Ethynyl-based (Rigid) | BET | 3-6 fold more potent than amine-linked | Not specified | MOLM13, MV4;11 | [1] |
| Compound 21 | Lenalidomide | Alkyl-based | BRD4 | 810 | Not specified | THP-1 | [9][10] |
| PROTAC 4 | Lenalidomide | Not specified | BRD4 | pM range | >90 | Not specified | [11] |
| PROTAC with 0 PEG units | CRBN ligand | Triazole (from alkyne) | BRD4 | < 500 | Not specified | H661 | [1] |
| PROTAC with 1-2 PEG units | CRBN ligand | Triazole (from alkyne) | BRD4 | > 5000 | Not specified | H661 | [1] |
| PROTAC with 4-5 PEG units | CRBN ligand | Triazole (from alkyne) | BRD4 | < 500 | Not specified | H661 | [1] |
Note: Direct head-to-head comparisons of PROTACs differing only by the presence of an alkyne-derived linker versus a flexible linker are limited in the literature. The data presented is a compilation from various studies to illustrate general trends.
Experimental Protocols
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.[12][13]
1. Cell Culture and Treatment:
-
Plate a human cancer cell line expressing the protein of interest (e.g., THP-1 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[12]
-
Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours) at 37°C.[14]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
5. Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
Biophysical Assays for Ternary Complex Characterization
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay: [15][16]
-
Principle: This assay measures the FRET signal between a donor fluorophore on one protein (e.g., CRBN) and an acceptor fluorophore on the other (e.g., the target protein) when brought into proximity by the PROTAC.
-
Protocol Outline:
-
Recombinant biotinylated target protein and biotinylated CRBN are incubated with varying concentrations of the PROTAC.
-
Streptavidin-donor and streptavidin-acceptor conjugates are added.
-
The mixture is incubated for 30 minutes before endpoint data collection at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
The formation of the ternary complex results in a bell-shaped dose-response curve.
-
2. Surface Plasmon Resonance (SPR) Analysis: [17][18][19]
-
Principle: SPR measures the real-time binding kinetics and affinity of the binary and ternary complexes.
-
Protocol Outline:
-
Immobilize the E3 ligase (e.g., VHL or CRBN) onto a sensor chip.
-
To measure binary binding, flow the PROTAC over the chip at various concentrations.
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the chip.
-
The binding and dissociation are monitored in real-time to determine kinetic parameters (ka, kd) and affinity (KD).
-
Mass Spectrometry-Based Proteomics for On- and Off-Target Analysis
This workflow is used to identify and quantify the degradation of the target protein and to assess the global proteome for off-target effects.[20][21]
1. Sample Preparation:
-
Treat cells with the PROTAC or vehicle control as described for the Western blot protocol.
-
Lyse the cells and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
2. LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
The primary target should be among the most significantly degraded proteins. Any other significantly downregulated proteins are potential off-targets.
Visualizations: Signaling Pathways and Mechanisms
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labonline.com.au [labonline.com.au]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing Lenalidomide-hex-5-ynoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Lenalidomide-hex-5-ynoic acid as a Cereblon (CRBN) E3 ligase ligand. The protocols described herein outline two primary methodologies for conjugating the lenalidomide-linker moiety to a ligand for a protein of interest (POI): standard amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system to selectively degrade target proteins.[1][2] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] Lenalidomide is a well-established ligand for the CRBN E3 ligase and is frequently incorporated into PROTAC design.[3][4] The use of this compound provides a versatile building block with a terminal alkyne that allows for straightforward conjugation to a POI ligand through either amide coupling or click chemistry.[5]
Mechanism of Action
A PROTAC functions by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[2][6] This proximity induces the E3 ligase to polyubiquitinate the target protein.[6] The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[6]
Figure 1: PROTAC Mechanism of Action.
Experimental Protocols
The following sections detail two distinct methods for synthesizing PROTACs using this compound. The choice of method will depend on the functional groups present on the POI ligand.
Protocol 1: Amide Bond Formation
This protocol is suitable for POI ligands that possess a primary or secondary amine. The carboxylic acid of this compound is activated to form an amide bond with the amine-containing POI ligand.
Figure 2: Amide Bond Formation Workflow.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HBTU or HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the POI ligand to the activated this compound mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol is ideal for POI ligands that have been functionalized with an azide (B81097) group. The terminal alkyne of this compound will react with the azide to form a stable triazole linkage.[1][5]
Figure 3: Click Chemistry Workflow.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a suitable reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized POI ligand (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by LC-MS.
-
Once the reaction is complete, purify the crude product directly by reverse-phase HPLC.
-
Lyophilize the collected fractions to yield the final PROTAC.
-
Verify the structure and purity of the product using LC-MS and NMR.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a generic PROTAC using the protocols described above. Note that actual results may vary depending on the specific POI ligand used.
| Parameter | Protocol 1: Amide Bond Formation | Protocol 2: Click Chemistry |
| Reagents | This compound, Amine-POI ligand, HATU/HBTU, DIPEA | This compound, Azide-POI ligand, CuSO₄·5H₂O, Sodium ascorbate |
| Solvent | Anhydrous DMF | t-BuOH/H₂O (1:1) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Purification | Reverse-phase HPLC | Reverse-phase HPLC |
| Typical Yield | 30 - 60% | 50 - 80% |
| Characterization | LC-MS, ¹H NMR, ¹³C NMR | LC-MS, ¹H NMR, ¹³C NMR |
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the synthesis of PROTACs utilizing this compound. The choice between amide bond formation and click chemistry allows for flexibility in the design and synthesis of a wide range of PROTAC molecules for targeted protein degradation studies. Proper purification and characterization are crucial to ensure the quality and efficacy of the final PROTAC constructs.
References
Application Notes and Protocols for Click Chemistry with Lenalidomide-hex-5-ynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry provides a powerful and versatile platform for the rapid and efficient covalent ligation of molecular entities. Its bioorthogonal nature, high yields, and tolerance of a wide range of functional groups have made it an invaluable tool in drug discovery, chemical biology, and materials science. Lenalidomide-hex-5-ynoic acid, an alkyne-functionalized derivative of the immunomodulatory drug Lenalidomide, is a key reagent for the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and protocols for performing two major types of click chemistry reactions with this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Reaction Principles
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (such as in this compound) and an azide-functionalized molecule.[1][2] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[1] The addition of a copper(I)-stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can prevent catalyst oxidation and accelerate the reaction.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic metal catalyst, making it particularly suitable for applications in living systems.[3][4] This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide (B81097).[3][4] The high ring strain of the cyclooctyne drives the reaction forward, leading to the formation of a stable triazole linkage.[3] While this compound itself is not strained, it can be reacted with an azide-functionalized molecule which in turn can be reacted with a DBCO-containing molecule in a subsequent step, or more commonly, an azide-functionalized partner molecule is reacted with a DBCO-functionalized Lenalidomide derivative. For the purpose of these notes, we will describe the reaction of the terminal alkyne of this compound with an azide-bearing molecule.
Quantitative Data Summary
The following table summarizes representative quantitative data for CuAAC and SPAAC reactions involving small molecules with terminal alkynes, providing an indication of expected reaction performance. It is important to note that reaction conditions should be optimized for each specific substrate combination.
| Reaction Type | Alkyne Substrate | Azide Substrate | Catalyst/Reagent | Solvent | Time | Yield/Rate | Reference |
| CuAAC | Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >99% | [1] |
| CuAAC | Hex-1-yne | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 h | >99% | [1] |
| CuAAC | Phenylacetylene | Phenyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >99% | [1] |
| CuAAC | Hex-1-yne | Phenyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >99% | [1] |
| SPAAC | sulfo-DBCO-amine | 3-azido-L-alanine | None | PBS (pH 7.4) | - | 0.32 M⁻¹s⁻¹ | [5] |
| SPAAC | sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | None | PBS (pH 7.4) | - | 0.85 M⁻¹s⁻¹ | [5] |
| SPAAC | DBCO-PEG | p-azido-L-phenylalanine (pAzF) | None | Not specified | - | ~0.02 M⁻¹s⁻¹ | [6] |
| SPAAC | DBCO-PEG | p-azidomethyl-L-phenylalanine (pAMF) | None | Not specified | - | ~0.14 M⁻¹s⁻¹ | [6] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction of this compound with an azide-functionalized molecule of interest.
Materials:
-
This compound
-
Azide-functionalized molecule (1.0 - 1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.1 - 0.5 equivalents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 - 0.1 equivalents)
-
Solvent (e.g., DMSO, DMF, t-BuOH/H₂O (1:1))
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0 - 1.2 equivalents) in the chosen solvent.
-
Degassing: Sparge the solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and TBTA/THPTA in a small amount of the reaction solvent. Add the sodium ascorbate solution to this mixture. A color change to pale yellow or colorless indicates the formation of the Cu(I) species.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the reaction mixture containing the alkyne and azide.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-12 hours.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by exposing it to air. The solvent can be removed under reduced pressure. The crude product can be purified by standard chromatographic techniques (e.g., column chromatography or preparative HPLC) to yield the desired triazole product.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the SPAAC reaction between an azide-functionalized molecule and a DBCO-activated molecule, which could be a derivative of Lenalidomide. For the purpose of this protocol, we will assume the reaction is between an azide and a DBCO-containing reagent, as this is the most common application of SPAAC.
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized reagent (1.0 - 1.5 equivalents)
-
Solvent (e.g., DMSO, DMF, PBS, or other aqueous buffers)
-
Reaction vessel (e.g., vial or microcentrifuge tube)
Procedure:
-
Preparation: Dissolve the azide-functionalized molecule and the DBCO-functionalized reagent in the chosen solvent in a reaction vessel.
-
Reaction Initiation: The reaction will proceed spontaneously upon mixing the reactants. Stir or gently agitate the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical method such as LC-MS or HPLC. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the specific azide and DBCO derivative.
-
Purification: Once the reaction is complete, the desired product can be purified using standard techniques like preparative HPLC or size-exclusion chromatography, depending on the nature of the product.
Mandatory Visualizations
Caption: Experimental workflow for CuAAC with this compound.
Caption: Lenalidomide's mechanism of action via CRBN-mediated degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Lenalidomide-hex-5-ynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, reliability, and biocompatibility.[1][2][3][4] This reaction facilitates the covalent ligation of an azide (B81097) and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] Lenalidomide (B1683929), a thalidomide (B1683933) analog, is an immunomodulatory agent with potent anti-neoplastic and anti-inflammatory properties used in the treatment of multiple myeloma and myelodysplastic syndromes.[5][6][7] By functionalizing lenalidomide with a terminal alkyne, specifically as Lenalidomide-hex-5-ynoic acid, it becomes a versatile building block for conjugation to various azide-modified molecules such as imaging agents, affinity probes, or components of Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a detailed protocol for the CuAAC reaction using this compound and an azide-bearing molecule.
Data Presentation
The following table summarizes typical reaction conditions for the CuAAC reaction with this compound. These parameters are a starting point and may require optimization for specific substrates.
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO | Co-solvents are often necessary to solubilize all reactants. |
| This compound Concentration | 1.0 equivalents | The limiting reagent. |
| Azide Substrate Concentration | 1.0 - 1.2 equivalents | A slight excess of the azide can be used to drive the reaction to completion. |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent, or a pre-formed Cu(I) complex. | In situ reduction of Cu(II) is a common and convenient method.[3] |
| Reducing Agent | Sodium Ascorbate (B8700270) (1.0 - 5.0 eq.) | Should be freshly prepared. Used to reduce Cu(II) to the active Cu(I) state.[1] |
| Copper Ligand | TBTA, THPTA, or other triazole-based ligands (1.0 - 5.0 eq. relative to copper). | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[8][9] |
| Reaction Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures.[1] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vial
-
Magnetic stirrer and stir bar
Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
Ligand (TBTA or THPTA): Prepare a 50 mM stock solution in DMSO (for TBTA) or deionized water (for THPTA).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
Reaction Procedure:
-
To a clean, dry reaction vial containing a magnetic stir bar, add 1.0 equivalent of the this compound stock solution.
-
Add 1.1 equivalents of the azide substrate stock solution.
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH and deionized water, or DMSO) to achieve a final concentration of 5-10 mM with respect to the limiting reagent.
-
Add the copper ligand solution to a final concentration of approximately 1.25 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM. The solution may turn a pale blue.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should become colorless or pale yellow.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., column chromatography or preparative HPLC) to isolate the desired triazole product.
Visualizations
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Workflow for Targeted Degradation with Lenalidomide-PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein disposal machinery.[1] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This document focuses on PROTACs that utilize derivatives of Lenalidomide (B1683929) to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4]
Lenalidomide and its analogs function as "molecular glues," inducing the degradation of specific neosubstrates by recruiting them to CRBN.[5][6] By incorporating a Lenalidomide-based ligand into a PROTAC, this same E3 ligase complex can be redirected to ubiquitinate and subsequently degrade a desired POI, offering a powerful strategy for therapeutic intervention and target validation.[7]
This application note provides a comprehensive experimental workflow and detailed protocols for the evaluation of Lenalidomide-PROTACs, from initial assessment of protein degradation to validation of the mechanism of action.
Principle of Action: Lenalidomide-PROTACs
Lenalidomide-PROTACs operate by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[2]
Caption: Mechanism of Action for a Lenalidomide-PROTAC.
Overall Experimental Workflow
A typical workflow for evaluating a novel Lenalidomide-PROTAC involves a series of in vitro experiments to confirm its efficacy, selectivity, and mechanism of action. The process begins with assessing target degradation and its functional consequences, followed by experiments to validate that the degradation is CRBN- and proteasome-dependent.
Caption: High-level experimental workflow for Lenalidomide-PROTAC validation.
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables to facilitate comparison of different PROTAC compounds or treatment conditions.
Table 1: PROTAC Efficacy and Potency Summary
| Cell Line | PROTAC Compound | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| MCF-7 | PROTAC-A | 15 | >90 | 25 |
| PROTAC-B | 120 | 75 | 150 | |
| Negative Control | >10,000 | <10 | >10,000 | |
| HeLa | PROTAC-A | 25 | >90 | 40 |
| PROTAC-B | 250 | 65 | 300 | |
| Negative Control | >10,000 | <10 | >10,000 |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of PROTAC that inhibits a biological process (e.g., cell viability) by 50%.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
Objective: To quantify the dose- and time-dependent degradation of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the Lenalidomide-PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[9] Include a vehicle control (e.g., 0.1% DMSO).
-
-
Sample Preparation (Cell Lysis):
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add 4x Laemmli sample buffer.[9]
-
Denature samples by heating at 95°C for 5 minutes.[9]
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Cell Viability Assay
Objective: To assess the functional consequence of target protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the Lenalidomide-PROTAC in culture medium.
-
Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).[11]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[12]
-
-
Signal Detection (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[12]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Record the luminescence using a plate-reading luminometer.[12]
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability versus PROTAC concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 3: Ubiquitination Assay (Immunoprecipitation)
Objective: To demonstrate that the PROTAC induces ubiquitination of the target protein.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) and a vehicle control for a short duration (e.g., 1-4 hours). Pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours before PROTAC treatment to allow ubiquitinated protein to accumulate.
-
Lyse cells under denaturing conditions to disrupt protein-protein interactions. Use a lysis buffer containing 1-2% SDS and boil the samples for 10 minutes.[13]
-
Dilute the lysate 10-fold with a non-denaturing buffer (to reduce SDS concentration to ~0.1%) to allow for antibody binding.[13]
-
-
Immunoprecipitation (IP):
-
Incubate the diluted lysate with an antibody against the target protein overnight at 4°C with rotation.[13]
-
Add Protein A/G magnetic or agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-protein complex.[13]
-
Wash the beads multiple times with wash buffer to remove non-specific binders.[14]
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.[14]
-
Perform SDS-PAGE and Western Blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear on the target protein.
-
The membrane can then be stripped and re-probed with the anti-target protein antibody to confirm successful immunoprecipitation.
-
Protocol 4: CRISPR/Cas9-mediated CRBN Knockout for Mechanism Validation
Objective: To confirm that the PROTAC's degradative activity is dependent on the CRBN E3 ligase.
Methodology:
-
Generation of CRBN Knockout (KO) Cell Line:
-
Design and clone a guide RNA (gRNA) targeting a critical exon of the CRBN gene into a Cas9 expression vector.
-
Transfect the target cell line with the CRISPR/Cas9-gRNA plasmid.
-
Select for single-cell clones and expand them.
-
Validate the knockout of CRBN protein expression in the clonal populations via Western Blot.
-
-
PROTAC Treatment and Analysis:
-
Data Interpretation:
-
Expected Result: The PROTAC should induce degradation of the target protein in WT cells but fail to do so in CRBN KO cells.[15] This result confirms that the degradation is mediated through the CRBN E3 ligase.
-
Downstream Signaling Pathway Analysis
Degradation of a target protein is expected to impact its associated signaling pathways. Analyzing these downstream effects provides further evidence of the PROTAC's on-target activity.
Example: If the POI is a kinase (e.g., Kinase A), its degradation would be expected to decrease the phosphorylation of its direct substrate (Substrate B).
Caption: Impact of POI degradation on a signaling pathway.
References
- 1. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination assay [bio-protocol.org]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Lenalidomide-hex-5-ynoic Acid in Targeted Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ligase.[1][2] Lenalidomide-hex-5-ynoic acid is a derivative that incorporates the CRBN-binding moiety of lenalidomide and a hexynoic acid linker. This bifunctional molecule serves as a key building block for the synthesis of PROTACs, where the terminal alkyne group on the linker allows for facile conjugation to a target-binding ligand, often via "click chemistry."[3] This modularity enables the rapid development of PROTACs against a wide array of protein targets, including kinases implicated in various pathologies.
This document provides detailed application notes and protocols for the use of PROTACs derived from this compound to induce the degradation of specific kinases, with a focus on Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9) as exemplary targets.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
A PROTAC synthesized using this compound and a kinase-specific ligand orchestrates the degradation of the target kinase through a catalytic mechanism. The PROTAC first forms a ternary complex with the target kinase and the CRBN E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the kinase, leading to its polyubiquitination. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[5]
Data Presentation: Efficacy of Lenalidomide-Based Kinase Degraders
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation). The functional consequence of this degradation is often measured by cell viability assays, yielding an IC50 value (concentration at which 50% of cell viability is inhibited). The following tables summarize representative data for lenalidomide-based PROTACs targeting BTK and CDK9.
Table 1: Degradation Potency of a Lenalidomide-Based BTK PROTAC (NC-1)
| Parameter | Cell Line | Value | Reference |
| DC50 | Mino | 2.2 nM | [4] |
| Dmax | Mino | >90% | [4] |
| Time to Max Degradation | Mino | 2-4 hours | [4] |
Table 2: Degradation Potency of a Lenalidomide-Based CDK9 PROTAC
| Parameter | Cell Line | Value | Reference |
| DC50 | MiaPaCa2 | 158 ± 6 nM | [6] |
| Dmax | MiaPaCa2 | >95% | [6] |
| Selectivity | HCT116 | Selective for CDK9 over other CDKs | [7] |
Signaling Pathways Targeted by Kinase Degradation
The degradation of specific kinases leads to the downregulation of their associated signaling pathways.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[8] Degradation of BTK abrogates downstream signaling events, including the phosphorylation of AKT, ERK, and PLCγ2.[9]
Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway
CDK9 is a key regulator of transcriptional elongation. It phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transcription of various genes, including the oncogene MYC.[10] Degradation of CDK9 leads to a reduction in MYC protein levels and subsequent inhibition of cancer cell proliferation.[11]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize kinase-degrading PROTACs.
Protocol 1: Western Blotting for Kinase Degradation
This protocol details the steps to quantify the degradation of a target kinase following PROTAC treatment.
Materials:
-
Appropriate cell line (e.g., Mino for BTK, MiaPaCa2 for CDK9)
-
Complete cell culture medium
-
Kinase-degrading PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-p-BTK, anti-CDK9, anti-MYC, and a loading control like anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration. Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]
Protocol 2: Cell Viability Assay
This protocol measures the effect of kinase degradation on cell proliferation.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate for 10 minutes to stabilize the signal.
-
Data Acquisition and Analysis: Measure luminescence using a luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the PROTAC-induced interaction between the target kinase and CRBN.[12]
Materials:
-
Cell line expressing the target kinase
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-BTK)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Primary antibodies for Western blotting (anti-CRBN and anti-BTK)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control in the presence of a proteasome inhibitor (to prevent degradation of the complex) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in Laemmli buffer. Analyze the eluates by Western blotting using antibodies against both the target kinase (e.g., BTK) and CRBN. The presence of the kinase in the CRBN immunoprecipitate (and vice-versa) in the PROTAC-treated sample confirms ternary complex formation.
Protocol 4: Kinase Profiling for Selectivity
This protocol assesses the selectivity of the kinase-degrading PROTAC across a panel of kinases.
Materials:
-
Cell lysate from cells treated with the PROTAC or vehicle.
-
Kinase profiling service or in-house platform (e.g., using mass spectrometry-based proteomics).
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with the PROTAC at a concentration that gives significant degradation of the target kinase (e.g., 5x DC50) and a vehicle control.
-
Proteomic Analysis: Submit the lysates for quantitative proteomic analysis (e.g., TMT-based mass spectrometry).
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins in each sample.
-
Compare the proteome of the PROTAC-treated sample to the vehicle-treated sample.
-
Identify proteins that are significantly downregulated in the presence of the PROTAC.
-
The selectivity of the degrader is determined by the number of off-target kinases that are degraded in addition to the intended target. A highly selective PROTAC will primarily degrade the target kinase with minimal impact on other kinases.
-
Conclusion
PROTACs synthesized from this compound represent a versatile and potent platform for the targeted degradation of kinases. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and characterize novel kinase degraders. By systematically evaluating degradation efficacy, functional outcomes, mechanism of action, and selectivity, researchers can advance the development of this promising therapeutic modality for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
Application of Lenalidomide-Hex-5-Ynoic Acid in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-hex-5-ynoic acid is a crucial chemical tool in modern cancer research, primarily serving as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of lenalidomide (B1683929), an immunomodulatory drug known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This functionalized molecule incorporates a hex-5-ynoic acid linker, which provides a reactive alkyne group for conjugation to a target protein ligand, typically through "click chemistry."[2][3]
The primary application of this compound is in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs).[4] By linking a POI-binding ligand to this compound, the resulting PROTAC can recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This targeted protein degradation strategy offers a powerful approach to cancer therapy by eliminating oncogenic proteins that are often difficult to inhibit with traditional small molecules.[4]
Mechanism of Action
Lenalidomide and its derivatives exert their effects by binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[6] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment and ubiquitination of "neosubstrates" that are not typically targeted by this complex.[7] In the context of a PROTAC, the lenalidomide moiety of this compound serves as the E3 ligase ligand. The PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase.[8] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5]
Signaling Pathway of a Lenalidomide-Based PROTAC
References
- 1. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Development of a cGAS Degrader Using Lenalidomide-hex-5-ynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, leading to a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] While essential for host defense, aberrant activation of the cGAS-STING pathway due to the accumulation of self-DNA in the cytosol can lead to autoimmune and inflammatory diseases.[4]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins.[5] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
This document provides detailed application notes and protocols for the creation and evaluation of a cGAS-targeting PROTAC using Lenalidomide-hex-5-ynoic acid. Lenalidomide is a known binder of the Cereblon (CRBN) E3 ligase.[6] this compound serves as a pre-functionalized building block, incorporating both the E3 ligase ligand and a linker with a terminal carboxylic acid, ready for conjugation to a cGAS-targeting warhead.[7][8] We will describe the synthesis of a cGAS degrader, exemplified by the recently developed molecule TH35, and detail the experimental procedures to characterize its efficacy in degrading cGAS and inhibiting downstream signaling.[9]
Data Presentation
The efficacy of a cGAS degrader can be quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The functional consequence of cGAS degradation is a reduction in the production of downstream signaling molecules like IFN-β.
| Cell Line | Degrader | DC50 (µM) | Dmax (%) | IFN-β Inhibition (IC50, µM) | Reference |
| THP-1 | TH35 | 0.9 | >90 | Not explicitly stated, but significant inhibition of cGAS signaling is reported. | [10] |
| RAW 264.7 | TH35 | 4.6 | >90 | Not explicitly stated, but significant inhibition of cGAS signaling is reported. | [10] |
Signaling Pathways and Experimental Workflows
cGAS-STING Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway, which is initiated by the presence of cytosolic dsDNA and results in the production of type I interferons.
References
- 1. sinobiological.com [sinobiological.com]
- 2. academic.oup.com [academic.oup.com]
- 3. sinobiological.com [sinobiological.com]
- 4. CXCL10 and CCL2 mRNA expression in monocytes is inversely correlated with the HLA-DR lower fraction of monocytes in patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.origene.com [cdn.origene.com]
- 6. e-crt.org [e-crt.org]
- 7. origene.com [origene.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assays of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by inducing their degradation. Lenalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these novel therapeutics. A critical determinant of PROTAC efficacy is their ability to permeate the cell membrane to reach their intracellular targets. Due to their unique and often large molecular structures, assessing cell permeability is a key challenge in their development.
These application notes provide a comprehensive overview and detailed protocols for the most common cell permeability assays used to characterize Lenalidomide-based PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
Signaling Pathway of Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN), a component of the Cullin-4A RING E3 ligase complex (CRL4-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Troubleshooting & Optimization
Improving the solubility of Lenalidomide-hex-5-ynoic acid in organic solvents
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lenalidomide-hex-5-ynoic acid. The focus is on improving its solubility in organic solvents for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on the properties of its parent compound, lenalidomide, polar aprotic solvents are the best starting points. Lenalidomide is known to be soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 16 mg/mL or higher[1][2][3]. The addition of the hex-5-ynoic acid moiety introduces a carboxylic acid group, which may also allow for solubility in alcohols like methanol (B129727) or ethanol, particularly with pH adjustment.
Q2: My compound is not dissolving in my chosen organic solvent, even at low concentrations. What are the next steps?
A2: If you are facing solubility challenges, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution gently (e.g., to 30-40°C) as solubility is often temperature-dependent. Be cautious with heat-sensitive compounds[4].
-
Sonication: Use an ultrasonic bath to provide energy that can help break down the crystal lattice of the solid and promote dissolution[5][6].
-
Increase Polarity: For polar compounds, adding a small percentage of a co-solvent can be effective. For instance, if you are using ethanol, adding a small amount of DMSO or DMF might improve solubility.
-
pH Adjustment: The carboxylic acid group on this compound makes its solubility highly dependent on pH. Adding a small amount of a basic substance (like triethylamine (B128534) or ammonium (B1175870) hydroxide) can deprotonate the carboxylic acid, forming a much more soluble salt.
Q3: How can I prepare a high-concentration stock solution for my cell-based assays or other experiments?
A3: To prepare a concentrated stock solution, start with a solvent in which the compound is known to have high solubility, such as DMSO[1][3].
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Use a vortex mixer or sonication to aid dissolution. Gentle warming can be applied if necessary.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[1].
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble[7]. To mitigate this:
-
Lower the Final Concentration: Ensure the final concentration in the aqueous medium is below the compound's aqueous solubility limit.
-
Use an Intermediate Dilution: Perform a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium before the final dilution into the purely aqueous medium[7].
-
Increase Mixing Speed: When adding the stock solution, vortex or stir the aqueous medium rapidly to ensure immediate and uniform dispersion.
-
Co-solvents: Consider using a small percentage of a pharmaceutically acceptable co-solvent like ethanol, propylene (B89431) glycol, or PEG 400 in your final aqueous solution, if your experimental design allows[8][9].
Q5: Are there any chemical modification strategies I can use in my experimental design to improve solubility?
A5: Yes, the structure of this compound lends itself to chemical modifications that can enhance solubility:
-
Salt Formation: The most direct method is to convert the carboxylic acid into a salt. This is a common and highly effective strategy for increasing the solubility of acidic compounds[8].
-
Co-crystallization: Forming co-crystals with a pharmaceutically acceptable co-former like urea (B33335) can significantly improve the solubility and dissolution rate of the parent compound, lenalidomide[10][11]. This approach could be explored for the derivative as well.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound will not dissolve in a non-polar solvent (e.g., Hexane, Toluene). | High polarity of the molecule. | Switch to polar aprotic solvents like DMSO, DMF, or polar protic solvents like methanol or ethanol. The principle "like dissolves like" is key[12][13]. |
| Compound precipitates out of solution over time at room temperature. | The solution is supersaturated, or the compound is unstable in the solvent. | Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (-20°C or -80°C). Verify compound stability in the chosen solvent[4]. |
| Inconsistent results in solubility assays. | Equilibrium has not been reached; temperature fluctuations; solid-state form changes. | Increase incubation time (e.g., test at 24, 48, and 72 hours). Use a temperature-controlled shaker. Characterize the solid form before and after the experiment if possible[7]. |
| A gooey precipitate forms when adding an aqueous solution during workup. | The compound may be partially soluble in both phases or is "salting out." | Continue washing with the aqueous solution. Use a larger volume of both the organic and aqueous phases. If necessary, filter the mixture to isolate the precipitate[14]. |
Quantitative Data Summary
| Solvent | Solubility of Lenalidomide | Temperature | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥50 mg/mL | 25°C | [2][3] |
| Dimethylformamide (DMF) | ~16 mg/mL | Not Specified | [1] |
| Methanol | Insoluble / Limited Solubility | Room Temp | [4][15] |
| Ethanol (95%) | Extremely Poorly Soluble | Room Temp | [15] |
| Acetonitrile | Insoluble | Room Temp | [15] |
| Water / Aqueous Buffers | Very Slightly Soluble (~0.4-0.5 mg/mL) | Room Temp | [1][3][16] |
Experimental Protocols
Protocol 1: Standard Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the solution to stand, letting the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, filter the sample through a 0.22 µm or 0.45 µm syringe filter that is compatible with the organic solvent.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the quantifiable range of your analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of the compound in the diluted sample.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Methodology:
-
Calculate the required mass of this compound. For a 10 mM solution, you will need (Molecular Weight in g/mol ) * 0.01 grams per liter of solvent.
-
Weigh the calculated mass of the compound into a sterile, conical tube or vial.
-
Add the required volume of anhydrous, high-purity DMSO. For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Dispense the stock solution into smaller, single-use aliquots and store them at -20°C or -80°C to maintain stability.
Visualizations
Caption: Workflow for selecting a solvent and preparing a solution.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Lenalidomide [chembk.com]
- 3. Lenalidomide - LKT Labs [lktlabs.com]
- 4. jjournals.ju.edu.jo [jjournals.ju.edu.jo]
- 5. solubility enhancement techniques.. | PPTX [slideshare.net]
- 6. ijpbs.com [ijpbs.com]
- 7. benchchem.com [benchchem.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Item - Improving the Solubility of Lenalidomide via Cocrystals - American Chemical Society - Figshare [acs.figshare.com]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. CN110664761A - Lenalidomide pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 16. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability testing of Lenalidomide-hex-5-ynoic acid under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Lenalidomide-hex-5-ynoic acid. The information is designed to assist in planning and executing stability studies, as well as interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, similar to its parent compound, lenalidomide (B1683929). Key environmental factors include exposure to light, elevated temperatures, humidity, and pH of the solution.[1] The presence of oxidative conditions can also lead to degradation.[1] Additionally, the terminal alkyne group in the hex-5-ynoic acid linker may be susceptible to hydration, particularly in acidic conditions or in the presence of trace metals.
Q2: My solution of this compound has changed color. What could this indicate?
A2: A color change in your solution often suggests chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[2] It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution and identify any potential degradation products.
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
A3: Based on the structure, degradation is likely to occur in both the lenalidomide core and the hex-5-ynoic acid linker. For the lenalidomide portion, known degradation pathways include hydrolysis of the glutarimide (B196013) and isoindolinone rings under acidic and basic conditions, as well as oxidative degradation.[1][3] The hex-5-ynoic acid linker, specifically the terminal alkyne, may undergo hydration to form a methyl ketone under acidic conditions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing of lenalidomide and related compounds.[1][4] A stability-indicating HPLC method should be developed and validated to separate the intact molecule from all potential degradation products.[5][6] Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[7]
Q5: How should I store solutions of this compound to ensure stability?
A5: To minimize degradation, solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and purged with an inert gas like argon or nitrogen to prevent oxidation.[8] The choice of solvent and buffer system is also critical, and the pH should be maintained in a range where the compound is most stable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | - Degradation of the compound. - Impurities in the solvent or reagents. - Contamination of the HPLC system. | - Perform forced degradation studies to identify potential degradation products. - Run a blank solvent injection to check for solvent impurities. - Clean the HPLC system, including the column, injector, and detector. |
| Loss of compound concentration over time | - Chemical degradation (hydrolysis, oxidation, photolysis). - Adsorption to the storage container. - Precipitation out of solution. | - Review storage conditions (temperature, light, oxygen exposure).[8] - Consider using silanized vials to minimize adsorption. - Check the solubility of the compound in the chosen solvent and consider adjusting the concentration. |
| Inconsistent stability results between experiments | - Variability in experimental conditions (temperature, pH, light exposure). - Inconsistent preparation of solutions. - Issues with the analytical method. | - Ensure all experimental parameters are tightly controlled. - Use a standardized protocol for solution preparation. - Validate the analytical method for robustness to ensure it is not sensitive to minor variations.[5] |
| Formation of an unknown impurity | - A novel degradation pathway. - Reaction with an excipient or other component in the formulation. | - Use LC-MS to determine the mass of the unknown impurity and deduce its structure. - Conduct compatibility studies with individual excipients to identify any interactions. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 100-105°C) for a specified time.[3]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples if necessary.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
Protocol: Stability-Indicating HPLC Method Development
A general workflow for developing a stability-indicating HPLC method.
1. Column and Mobile Phase Selection:
-
Start with a C18 column, which is commonly used for lenalidomide analysis.[4][5]
-
Screen different mobile phase compositions, such as acetonitrile/water or methanol/water with various buffers (e.g., phosphate, acetate) at different pH values.
2. Gradient Optimization:
-
Develop a gradient elution program to ensure separation of the parent compound from all potential degradation products generated during forced degradation studies.
3. Wavelength Selection:
-
Determine the optimal detection wavelength by acquiring the UV spectrum of this compound and its degradation products. A photodiode array (PDA) detector is useful for this purpose.
4. Method Validation:
-
Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5][6] Specificity is crucial to ensure that the method can selectively quantify the analyte in the presence of its degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Troubleshooting of Lenalidomide-PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of these powerful molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of linker attachment point on Lenalidomide (B1683929) so critical for PROTAC activity?
The attachment point of the linker to the lenalidomide scaffold significantly influences the PROTAC's ability to form a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[1] The phthalimide (B116566) ring of lenalidomide offers several positions for linker attachment, with the C4 and C5 positions being the most explored.[1] The choice of attachment point can impact the PROTAC's physicochemical properties, degradation efficiency, and potential off-target effects.[1]
Q2: My Lenalidomide-PROTAC shows low degradation efficiency. What are the common causes?
Low degradation efficiency is a frequent challenge in PROTAC development and can stem from several factors:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex is essential for ubiquitination and subsequent degradation.[2] An unstable or conformationally unfavorable complex will result in poor degradation.
-
Poor Linker Design: The linker's length, composition, and attachment points are critical for defining the geometry of the ternary complex.[2] An improperly designed linker can cause steric hindrance or an unproductive orientation of the target protein and E3 ligase.[2]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability.[2] If the PROTAC cannot efficiently reach its intracellular target, degradation will be minimal.[2]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[2][3]
Q3: How can I troubleshoot a suspected "Hook Effect"?
The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations.[2][3] To confirm and address this:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the bell-shaped curve characteristic of the hook effect.[2]
-
Biophysical Assays: Techniques like TR-FRET can be used to measure the formation of the ternary complex at different PROTAC concentrations, helping to correlate complex formation with the observed degradation profile.[3]
Q4: What are the key considerations for designing an effective PROTAC linker?
The linker is a crucial component of a PROTAC, and its design significantly impacts efficacy. Key considerations include:
-
Length: The linker must be long enough to avoid steric clashes between the target protein and the E3 ligase but not so long that a stable ternary complex cannot be formed.[4]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[2] Polyethylene (B3416737) glycol (PEG) and alkyl chains are common linker motifs.[4]
-
Attachment Points: The points at which the linker is attached to the target protein binder and the E3 ligase ligand are critical for achieving a productive ternary complex geometry.[4]
Troubleshooting Guides
Problem: Low or No Yield During Synthesis
Possible Cause: Inefficient coupling reaction between the lenalidomide moiety, linker, and the target protein binder.
Solutions:
-
Optimize Coupling Reagents: For amide bond formation, ensure you are using appropriate coupling reagents (e.g., HATU, HOBt) and a suitable base (e.g., DIPEA).[5]
-
Reaction Conditions: Adjust the reaction temperature and time. Some coupling reactions may require heating, while others proceed efficiently at room temperature.[5]
-
Purity of Starting Materials: Ensure that your starting materials (lenalidomide derivative, linker, and warhead) are pure and dry.
-
Solid-Phase Synthesis: Consider using solid-phase synthesis, which can simplify purification and drive reactions to completion by using excess reagents.[6][7]
Problem: Poor Solubility of the Final PROTAC Compound
Possible Cause: The large size and lipophilicity of PROTAC molecules often lead to poor aqueous solubility.[8]
Solutions:
-
Incorporate Hydrophilic Linkers: Use linkers containing polar groups, such as polyethylene glycol (PEG), to improve solubility.
-
Formulation Strategies: For in vitro assays, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[9] Sonication can sometimes help dissolve small precipitates.[9]
-
Kinetic Solubility Assay: Before conducting biological assays, determine the kinetic solubility of your PROTAC in the relevant buffer to ensure you are working with a soluble concentration.[9]
Problem: Inconsistent Results in Cellular Degradation Assays
Possible Cause: Variability in experimental conditions or compound stability.
Solutions:
-
Standardize Cell Culture Conditions: Use cells within a consistent passage number range and maintain uniform seeding densities.[3]
-
Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the duration of your experiment.[3]
-
Confirm Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that your PROTAC is entering the cells and binding to the target protein.[10]
-
Verify E3 Ligase Expression: Confirm that the cell line you are using expresses sufficient levels of CRBN.[10]
Data Presentation
Table 1: Comparative Degradation Efficiency of BRD4-Targeting Lenalidomide-PROTACs
This table summarizes the degradation potency (DC50) and efficacy (Dmax) of various BRD4-targeting PROTACs with different linkers.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | PEG-based | 50 | >90 | HEK293T | [11] |
| PROTAC 2 | Alkyl-based | 150 | ~80 | HEK293T | [11] |
| Compound 21 | Dihydroquinazolinone-based | 810 (IC50) | >50 (at 1µM) | THP-1 | [12] |
| QCA570 | Ethynyl-based | <1 (in MOLM13) | >90 | MOLM13, MV4;11 | [13] |
Table 2: Binding Affinities of PROTAC Components
This table shows representative binding affinities (Kd) of a PROTAC and its corresponding inactive control to the target protein and E3 ligase.
| Compound | Binding to Target Protein (Kd, nM) | Binding to CRBN (Kd, nM) | Reference |
| Active PROTAC | 100 | 500 | [14] |
| Inactive Control (E3 Ligase Binding-Deficient) | 100 | >10,000 | [14] |
Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis[5]
This protocol describes a standard method for forming an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component.
-
Reagents and Materials:
-
Carboxylic acid-functionalized component (1.0 eq)
-
Amine-functionalized component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Kinetic Solubility Assay[10][16]
This protocol outlines a general method for determining the kinetic solubility of a PROTAC.
-
Reagents and Materials:
-
PROTAC compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microtiter plates
-
Nephelometer or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Dispense a small volume (e.g., 5 µL) of each DMSO dilution into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final concentration.
-
Mix thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Measure light scattering using a nephelometer to detect undissolved particles or, after filtering, measure the UV absorbance of the filtrate.
-
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation[17][18]
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.
-
Reagents and Materials:
-
Fluorescently labeled target protein (e.g., with a donor fluorophore)
-
Fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare a series of dilutions of the PROTAC in the assay buffer.
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
An increase in the FRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: Signaling pathway of Lenalidomide-PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low or no PROTAC activity.
Caption: General experimental workflow for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for PROTACs with a Hexynoic Acid Moiety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on the effective optimization of linker length for Proteolysis Targeting Chimeras (PROTACs) that incorporate a hexynoic acid moiety for conjugation, often utilized in "click chemistry" approaches.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for PROTACs containing a hexynoic acid moiety?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3][]
The length of the linker is a paramount parameter for PROTAC efficacy.[3][5]
-
Too short a linker: May introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][3][6][7]
-
Too long a linker: Can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[2][3][6][7][]
For PROTACs with a hexynoic acid moiety, which contains an alkyne group, the linker length is optimized in the same manner as other PROTACs. The hexynoic acid is typically used as a handle for conjugating one part of the PROTAC (e.g., the warhead or the E3 ligase ligand) to the other via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1][][9] The overall length of the final linker, including the hexynoic acid and any other components (like PEG or alkyl chains), must be carefully tuned to achieve optimal degradation.[1][10]
Q2: What are the common types of linkers used in conjunction with a hexynoic acid moiety in PROTAC design?
The hexynoic acid itself forms part of the linker. It is typically combined with other common linker motifs to achieve the desired length and physicochemical properties. The most prevalent linker types are:
-
Polyethylene glycol (PEG) linkers: These are widely used due to their ability to enhance solubility and cell permeability.[6][] They offer flexibility and allow for systematic variation in length by adding or removing ethylene (B1197577) glycol units.[9][11]
-
Alkyl chains: Simple and flexible, alkyl chains are another common choice for extending the linker.[6][] Their hydrophobicity can influence the overall properties of the PROTAC.
-
Rigid linkers: In some cases, more rigid linkers incorporating structures like piperazine (B1678402) or triazole rings are used to restrict conformational flexibility, which can sometimes lead to a more stable and productive ternary complex.[6][12] The triazole ring formed during a click reaction with a hexynoic acid moiety contributes to this rigidity.[1][]
Q3: How does the "hook effect" relate to linker optimization?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[3][7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[3][7] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the formation of the ternary complex, making it more stable.[7] Optimizing the linker length and composition can therefore lead to a more potent PROTAC with a less pronounced hook effect.
Troubleshooting Guide
Problem 1: My PROTAC, synthesized using a hexynoic acid-containing linker, shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant target degradation.
This is a frequent challenge in PROTAC development and often points to issues with ternary complex formation.[6][7]
| Potential Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may be too short, causing steric clash, or too long, leading to a non-productive ternary complex.[7] Solution: Synthesize a series of PROTACs with varying linker lengths by, for example, using PEG chains of different lengths attached to your hexynoic acid moiety.[6] |
| Incorrect Linker Attachment Point | The position where the linker is attached to the warhead or the E3 ligase ligand can significantly impact the orientation of the proteins in the ternary complex.[5] Solution: If possible, synthesize isomers with the linker attached at different solvent-exposed positions on the ligands.[5] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[6][7] Solution: Modify the linker to improve its properties, for instance, by incorporating more hydrophilic PEG units.[6] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein such that the lysine (B10760008) residues are not accessible for ubiquitination.[7] Solution: Directly assess ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[6] |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
As mentioned in the FAQs, the hook effect can be influenced by linker design.[7]
| Potential Cause | Suggested Solution |
| Low Ternary Complex Stability/Cooperativity | The binary complexes are forming more readily than the ternary complex at high concentrations.[7] Solution: Modify the linker to enhance the cooperativity of ternary complex formation. This can sometimes be achieved by altering the linker's rigidity or length.[7] |
| High PROTAC Concentration | The concentrations used in the assay may be too high, pushing the equilibrium towards binary complex formation.[3] Solution: Test a wider range of PROTAC concentrations, including much lower ones, to accurately determine the DC50 and Dmax values.[3] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2][12] The following tables summarize findings from the literature on the impact of linker length on degradation efficacy for different targets.
Table 1: Optimal Linker Length for ERα Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50) | Reference |
| PEG-based | 12 | Reduced Efficacy | [] |
| PEG-based | 16 | Optimal Degradation | [2][][13] |
| PEG-based | >16 | Reduced Efficacy | [2] |
Table 2: Optimal Linker Length for p38α Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| Click-chemistry based | <15 | Less Effective | [12][14] |
| Click-chemistry based | 15-17 | Optimal Performance | [2][12][14] |
| Click-chemistry based | >17 | Reduced Efficacy | [2] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Hexynoic Acid Moiety via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is a highly efficient method for the final conjugation step in PROTAC synthesis.[9]
Step 1: Preparation of Azide-Functionalized Component (e.g., Warhead-Linker-Azide)
-
Synthesize or acquire the warhead with a suitable attachment point for a linker.
-
Couple an azide-containing linker (e.g., Azido-PEGn-amine) to the warhead using standard amide bond formation protocols (e.g., using HATU and DIPEA).[9]
Step 2: Preparation of Alkyne-Functionalized Component (e.g., Hexynoic acid-E3 Ligase Ligand)
-
Couple hexynoic acid to the E3 ligase ligand (e.g., a thalidomide (B1683933) analog) via an amide bond. This is typically done by activating the carboxylic acid of the hexynoic acid.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
Warhead-Linker-Azide (1.0 eq)
-
Hexynoic acid-E3 Ligase Ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., DMF or t-BuOH/H2O)[9]
-
-
Procedure:
-
Dissolve the azide (B81097) and alkyne components in the chosen solvent.[9]
-
Prepare fresh aqueous solutions of sodium ascorbate and CuSO4·5H2O in separate vials.[9]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[9]
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, perform an appropriate workup and purify the final PROTAC product by flash column chromatography or preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in a cellular context.[3]
-
Materials:
-
Appropriate cell line (e.g., MCF-7 for ERα)[3]
-
PROTAC variants with different linker lengths
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[3]
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations for each PROTAC variant for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[3]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid the "hook effect" with Lenalidomide-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lenalidomide-based PROTACs for targeted protein degradation. Our goal is to help you mitigate common experimental challenges, with a specific focus on the "hook effect," to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal curve where efficacy platens at high doses, excessive concentrations of a PROTAC can lead to a paradoxical reduction in its degradation ability.[1]
Q2: What is the molecular basis of the hook effect with Lenalidomide-based PROTACs?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's function relies on forming a productive ternary complex , consisting of the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase recruited by the Lenalidomide (B1683929) warhead.[2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or to CRBN, forming inhibitory binary complexes (Target–PROTAC or CRBN–PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for degradation.[1][3]
Q3: Why is it critical to understand and identify the hook effect?
A3: Failing to recognize the hook effect can lead to the severe misinterpretation of experimental data.[1] A potent PROTAC might be mistakenly classified as weak or inactive if it is only tested at concentrations that are too high, placing the results on the downward slope of the bell-shaped curve.[4] This can lead to the incorrect determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation), which are vital for structure-activity relationship (SAR) studies and can result in the premature termination of a promising research direction.[1][4]
Q4: At what concentrations does the hook effect typically appear?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[1] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is therefore essential to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to accurately characterize the PROTAC's activity profile.[1]
Visualizing the Mechanism and the Hook Effect
To understand the underlying processes, the following diagrams illustrate the key signaling pathway and the logical basis of the hook effect.
Caption: Mechanism of Action vs. The Hook Effect.
Caption: Logical relationship of PROTAC concentration and the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[4]
-
Solutions & Troubleshooting Steps:
-
Extend Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation (Dmax).[4]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both an optimal concentration and a higher, "hooked" concentration. This helps in understanding the kinetics of degradation.[4]
-
Directly Assess Ternary Complex Formation: Use biophysical assays to directly measure the formation of the Target-PROTAC-CRBN complex at different PROTAC concentrations. Techniques like NanoBRET, FRET, or AlphaLISA can provide direct evidence and help identify the optimal concentration range for complex formation.[4][5]
-
Problem 2: I don't see any protein degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, including testing at a concentration range that falls entirely within the hook effect region.[4]
-
Solutions & Troubleshooting Steps:
-
Test a Much Wider Concentration Range: Your initial range may have been too high or too low. Test a very broad range of concentrations, for example, from 1 pM to 50 µM, to ensure you are not missing the active window.[1]
-
Confirm E3 Ligase Expression: The recruited E3 ligase (CRBN for Lenalidomide-based PROTACs) must be expressed in your cell line. Confirm the presence of CRBN via Western blot or qPCR.[6]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If you suspect this, consider using a cell permeability assay (e.g., PAMPA) to confirm cellular uptake.[1][6]
-
Confirm Proteasome-Dependence: To ensure your system is working, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the inhibitor should "rescue" the target protein from degradation.[6]
-
Problem 3: How can I rationally design my Lenalidomide-based PROTAC to mitigate the hook effect?
-
Likely Cause: The physicochemical properties of your PROTAC (linker length, binding affinities) are favoring binary complex formation at higher concentrations.
-
Solutions & Troubleshooting Steps:
-
Optimize the Linker: The length, rigidity, and composition of the linker are critical. Systematically varying the linker can help identify a PROTAC that promotes a more stable and productive ternary complex, thereby reducing the hook effect.[3][4]
-
Enhance Cooperativity: Cooperativity is when the binding of the PROTAC to one protein (e.g., CRBN) increases its affinity for the other (the target). Positive cooperativity stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[3] This can be achieved through rational linker design that introduces favorable protein-protein interactions.[4][7] Biophysical assays like SPR or ITC can be used to measure cooperativity.[3][8]
-
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from experiments designed to characterize the hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10% | Minimal Degradation |
| 1 | 42% | Degradation Increases |
| 10 | 88% (Dmax) | Maximal Degradation |
| 100 | 65% | Onset of Hook Effect |
| 1000 | 30% | Pronounced Hook Effect |
| 10000 | 12% | Strong Inhibition |
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 10 nM and a clear reduction in efficacy at concentrations of 100 nM and higher.[4]
Table 2: Biophysical Characterization of Ternary vs. Binary Complex Formation
| Assay | PROTAC-X Conc. (nM) | Ternary Complex Signal (RFU) | Binary Complex (Target-PROTAC) Signal (RFU) |
| AlphaLISA | 1 | 15,000 | 2,500 |
| AlphaLISA | 10 | 55,000 | 8,000 |
| AlphaLISA | 100 | 30,000 | 25,000 |
| AlphaLISA | 1000 | 12,000 | 60,000 |
This table shows how a proximity-based assay like AlphaLISA can directly measure complex formation. The signal for the productive ternary complex peaks at the optimal degradation concentration (10 nM), while the signal for an unproductive binary complex becomes dominant at higher concentrations where the hook effect is observed.
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol outlines the general steps for assessing target protein degradation to identify the hook effect.
dot graph TD; A[Start: Seed Cells] --> B{Adhere Overnight}; B --> C[Prepare Serial Dilutions of PROTAC(e.g., 0.1 nM to 10 µM)]; C --> D{Treat Cells for 4-24hInclude Vehicle Control}; D --> E[Wash with PBS & Lyse Cells]; E --> F[Quantify Protein (BCA Assay)]; F --> G[Prepare Samples & Run SDS-PAGE]; G --> H[Transfer to PVDF Membrane]; H --> I{Block Membrane}; I --> J[Incubate with Primary Antibodies(Target & Loading Control)]; J --> K[Incubate with HRP-Secondary Antibody]; K --> L[Develop with ECL & Visualize]; L --> M[Analyze & Plot Data]; M --> N[End: Identify Dmax & Hook Effect];
Caption: A typical experimental workflow for PROTAC characterization.-
Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in 12-well plates at an appropriate density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a serial dilution of the Lenalidomide-based PROTAC in a complete medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[6]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically between 4 to 24 hours. Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[6]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Simultaneously, probe with a loading control antibody (e.g., GAPDH, β-actin).[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, Dmax, and the hook effect.[6]
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a framework for a homogenous, no-wash proximity assay to directly measure the formation of the Target-PROTAC-CRBN complex.
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged CRBN E3 ligase complex (e.g., FLAG-tagged) in the assay buffer.[4]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, CRBN complex, and PROTAC dilutions.
-
Include controls such as no PROTAC, no target, and no CRBN.
-
Incubate the plate (e.g., for 60 minutes at room temperature) to allow for ternary complex formation.[4]
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., streptavidin-coated, if using a biotinylated anti-FLAG antibody) to the wells.
-
Incubate the plate in the dark (e.g., for 60 minutes at room temperature) to allow for bead-protein binding.[4]
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The AlphaLISA signal is generated only when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex. Plot the signal against the PROTAC concentration to determine the concentration range that maximizes ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to Lenalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs) in cell lines.
Troubleshooting Guides
Issue 1: Reduced or No Degradation of the Target Protein
You observe a decrease or complete loss of target protein degradation after treating your cells with a Lenalidomide-based PROTAC.
Possible Causes and Solutions:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Solutions |
| Downregulation or loss of Cereblon (CRBN) expression | 1. Western Blot: Compare CRBN protein levels in your resistant cell line to the parental/sensitive cell line. 2. RT-qPCR: Analyze CRBN mRNA expression levels. | 1. Significantly reduced or absent CRBN protein in resistant cells.[1][2] 2. Lower CRBN mRNA levels in resistant cells.[1] | 1. Switch to a PROTAC that utilizes a different E3 ligase (e.g., VHL).[3] 2. If transient, consider optimizing cell culture conditions. |
| Mutations in CRBN | Sanger or Next-Generation Sequencing: Sequence the CRBN gene in the resistant cell line to identify potential mutations. | Identification of missense or truncating mutations in the CRBN gene, particularly in the drug-binding domain.[4][5] | 1. Utilize a PROTAC that recruits a different E3 ligase.[3] 2. Explore next-generation Lenalidomide analogs with different CRBN binding modes. |
| Alterations in other E3 ligase complex components (e.g., CUL4A, DDB1) | Western Blot: Assess the protein levels of key Cullin-RING Ligase (CRL) components. | Reduced expression of essential CRL components in resistant cells.[1] | 1. Confirm the necessity of the specific component via siRNA knockdown in sensitive cells. 2. Switch to a PROTAC recruiting a different E3 ligase family. |
| Increased drug efflux | 1. Efflux Pump Inhibitor Assay: Treat resistant cells with the PROTAC in the presence and absence of an ABCB1/MDR1 inhibitor (e.g., Zosuquidar, Verapamil).[6] 2. RT-qPCR: Measure mRNA levels of ABCB1 and other efflux pump genes. | 1. Restoration of PROTAC-mediated degradation in the presence of the inhibitor.[6] 2. Upregulation of efflux pump gene expression in resistant cells.[6] | 1. Co-administer a potent and specific efflux pump inhibitor.[6] 2. Redesign the PROTAC to have physicochemical properties that make it a poorer substrate for efflux pumps. |
| "Hook Effect" | Dose-Response Experiment: Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar concentrations) and measure target degradation. | A bell-shaped curve where degradation decreases at higher PROTAC concentrations. | Use the PROTAC at its optimal, lower concentration for maximal degradation. |
Issue 2: Increased IC50 Value in Cell Viability Assays
Your Lenalidomide-based PROTAC is still degrading the target protein, but the concentration required to inhibit cell viability (IC50) has significantly increased.
Possible Causes and Solutions:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Solutions |
| Upregulation of the target protein | Western Blot: Compare the basal level of the target protein in resistant versus sensitive cells. | Higher basal expression of the target protein in the resistant cell line. | 1. Combine the PROTAC with an inhibitor of the target protein's transcription or translation. 2. Explore more potent PROTACs with faster degradation kinetics. |
| Activation of compensatory signaling pathways | 1. Phospho-proteomic/Kinase Array: Compare the activation state of various signaling pathways between sensitive and resistant cells. 2. Western Blot: Probe for known resistance-associated signaling proteins (e.g., p-AKT, p-ERK). | Increased activation of parallel or downstream survival pathways in resistant cells. | Combine the PROTAC with an inhibitor of the identified compensatory pathway. |
| Mutation in the target protein affecting function but not PROTAC binding | Target Gene Sequencing: Sequence the entire coding region of the target protein in resistant cells. | Identification of mutations outside the PROTAC binding site that may render the protein constitutively active or less dependent on the degraded domain. | 1. Develop a PROTAC that targets a different domain of the protein. 2. Combine the PROTAC with an inhibitor that targets the mutated protein's activity. |
Data Presentation
Table 1: Example IC50 and DC50 Data in Sensitive vs. Resistant Cell Lines
| Cell Line | PROTAC | Target | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | DC50 (Sensitive) | DC50 (Resistant) |
| OVCAR8 | ARV-825 (BETd) | BRD4 | CRBN Deletion | ~10 nM | >10 µM | >1000x | ~5 nM | >10 µM |
| 22rv1 | AU-15330 (SWI/SNF) | BRG1 | ABCB1 Upregulation | ~50 nM | >1 µM | >20x | ~25 nM | >1 µM |
| MM.1S | Lenalidomide | IKZF1/3 | CRBN Mutation | ~1 µM | >20 µM | >20x | ~0.5 µM | >10 µM |
| H929 | Pomalidomide | IKZF1/3 | CRBN Downregulation | ~0.5 µM | >10 µM | >20x | ~0.1 µM | >5 µM |
Note: The values presented are illustrative and may vary based on experimental conditions. Researchers should determine these values empirically for their specific systems.
Experimental Protocols
Western Blot for Target Protein and CRBN Levels
Objective: To quantify the levels of the target protein and CRBN in sensitive and resistant cell lines.
Methodology:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations across all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-target protein, anti-CRBN, anti-GAPDH/β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein and CRBN levels to the loading control.
-
RT-qPCR for CRBN and ABCB1 mRNA Expression
Objective: To measure the relative mRNA expression levels of CRBN and ABCB1.
Methodology:
-
RNA Extraction:
-
Extract total RNA from sensitive and resistant cell lines using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform quantitative PCR using a qPCR instrument and SYBR Green or TaqMan-based assays.
-
Use validated primers for CRBN, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run reactions in triplicate.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive cells.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the IC50 of a PROTAC in sensitive and resistant cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Key mechanisms of resistance to Lenalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting PROTAC resistance.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't working at all, even in my parental cell line. What are the initial troubleshooting steps? A1: First, confirm the expression of your target protein and the recruited E3 ligase (CRBN) in your cell line by Western blot.[1] Second, verify the integrity and purity of your PROTAC compound. Third, perform a dose-response and time-course experiment to ensure you are using an optimal concentration and incubation time. Finally, to confirm that the ubiquitin-proteasome system is functional, co-treat your cells with a proteasome inhibitor (e.g., MG132). If degradation is rescued, the pathway is active.
Q2: How can I distinguish between CRBN downregulation and a mutation in the CRBN gene? A2: You should first assess CRBN protein and mRNA levels using Western blot and RT-qPCR, respectively.[1] If both are significantly reduced, the primary mechanism is likely downregulation. If protein levels are low but mRNA levels are normal, it could indicate a post-transcriptional issue or protein instability. If both protein and mRNA levels appear normal, yet you suspect a functional defect, you should sequence the CRBN gene to check for missense or other mutations that could impair its function without affecting its expression level.[4][5]
Q3: Can I overcome resistance to a Lenalidomide-based PROTAC? A3: Yes, in many cases. If the resistance is due to alterations in CRBN, the most effective strategy is often to switch to a PROTAC that hijacks a different E3 ligase, such as VHL.[3] If resistance is caused by drug efflux, co-treatment with an efflux pump inhibitor can restore sensitivity.[6] For resistance driven by compensatory signaling, a combination therapy approach with an inhibitor of that pathway is a rational strategy.
Q4: What is the "hook effect" and how can I avoid it? A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or CRBN-PROTAC) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.
Q5: My resistant cells show no change in CRBN or the target protein. What else could be the cause of resistance? A5: If CRBN and target protein levels are unchanged, consider investigating other components of the CRL4CRBN E3 ligase complex (e.g., CUL4A, DDB1, RBX1) for alterations.[1] Also, assess for increased activity of drug efflux pumps like ABCB1 (MDR1).[6] Finally, consider the possibility of alterations in downstream signaling pathways that may render the cells insensitive to the degradation of the target protein. A broader "omics" approach, such as proteomics or transcriptomics, may be necessary to uncover novel resistance mechanisms.
References
Technical Support Center: Enhancing Cellular Uptake of Alkyne-Linked PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to improve the cellular uptake of alkyne-linked Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with alkyne-linked PROTACs, focusing on problems related to poor cellular permeability.
Issue 1: My alkyne-linked PROTAC shows weak or no target degradation in cellular assays.
Question: I've confirmed my PROTAC forms a ternary complex in vitro, but it's inactive in cells. What's the problem?
Answer: A common reason for this discrepancy is poor cell permeability. PROTACs are often large molecules that fall outside of traditional "rule of five" parameters for oral bioavailability, making it difficult for them to cross the cell membrane.[1][2] The presence of an alkyne linker, while useful for synthesis via "click chemistry," can also influence the molecule's physicochemical properties.[3][4]
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Before assuming a permeability issue, verify that the PROTAC can bind its target inside the cell. A lack of engagement strongly suggests an uptake problem.[5][6]
-
Assess Physicochemical Properties:
-
High Molecular Weight (MW) and Polar Surface Area (PSA): PROTACs often have MWs between 700 and 1200 Da and a large PSA, both of which hinder passive diffusion across the cell membrane.[2][8][9]
-
Solubility: Poor aqueous solubility can limit the effective concentration of the PROTAC available to enter cells.[10][11]
-
-
Modify the PROTAC Structure:
-
Optimize the Linker: The linker composition is critical. Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or phenyl chains can sometimes improve permeability.[8][12] Introducing basic nitrogen atoms into the linker can also enhance solubility.[8]
-
Promote Intramolecular Hydrogen Bonding: Redesigning the PROTAC to form intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that masks polar groups, reducing the effective PSA and improving membrane permeability.[6][8]
-
-
Employ Advanced Delivery Strategies:
-
Formulation Approaches: Encapsulating the PROTAC in a delivery vehicle can overcome inherent permeability issues.[10] Common methods include lipid-based nanoparticles, liposomes, polymeric micelles, and amorphous solid dispersions.[10][13][14]
-
In-Cell Click-Formed PROTACs (CLIPTACs): This strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors: one containing the target binder with a trans-cyclooctene (B1233481) (TCO) group, and the other containing the E3 ligase ligand with a tetrazine (Tz) tag.[2][3] These precursors cross the membrane and then react via "click chemistry" to form the active PROTAC.[2]
-
Issue 2: My PROTAC has good in vitro activity but poor in vivo efficacy.
Question: My PROTAC works well in cell culture, but I'm not seeing the desired effect in animal models. Why?
Answer: Poor in vivo efficacy despite good in vitro activity often points to suboptimal pharmacokinetic (PK) properties, where poor absorption and low bioavailability are key culprits.[13][15] The strategies to improve cellular uptake are also highly relevant for improving oral bioavailability.
Troubleshooting Steps:
-
Evaluate Oral Bioavailability: The large size and hydrophobicity of many PROTACs lead to low oral absorption.[16][17]
-
Solution: Formulation strategies are paramount. Self-nanoemulsifying drug delivery systems (SNEDDS), for example, have been shown to improve the uptake and therapeutic performance of PROTACs like ARV-825.[10] Amorphous solid dispersions (ASDs) are another effective technique to enhance the dissolution and absorption of poorly soluble PROTACs.[11]
-
-
Investigate Metabolic Stability: The linker can be susceptible to metabolic degradation.
-
Solution: Modify the linker to block metabolically liable sites. Replacing susceptible groups or using cyclic linkers can improve stability.[6]
-
-
Consider Active Transport: If passive diffusion is limited, active transport mechanisms can be exploited.
-
Solution: Conjugate the PROTAC to a targeting moiety (like a small molecule or antibody) that binds to a receptor on the cell surface, triggering receptor-mediated endocytosis.[][19] This bypasses the need for passive diffusion.
-
Frequently Asked Questions (FAQs)
Q1: How does the alkyne linker itself affect PROTAC permeability? A1: The alkyne group itself is small and relatively non-polar. However, its inclusion is often part of a larger, more rigid linker design. While replacing flexible PEG linkers with rigid, alkyne-containing linkers can improve metabolic stability and pre-organize the PROTAC into a productive conformation, this rigidity can also impact the chameleon-like folding that aids permeability.[4][12] The key is to balance conformational rigidity with the ability to shield polar groups. The triazole ring formed during a click chemistry reaction adds hydrogen bond acceptors, which can increase polarity.[4]
Q2: What is the "hook effect" and is it related to cell uptake? A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[6][20] This occurs because the PROTAC forms non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the necessary ternary complex.[20] While not directly a cell uptake issue, if a researcher only tests at high concentrations and sees no degradation, they might mistakenly conclude the PROTAC is inactive due to poor permeability, when in fact they are observing the hook effect. It is crucial to perform a wide dose-response curve to identify the optimal concentration range.[6]
Q3: Are there ways to improve uptake without chemically modifying my PROTAC? A3: Yes. Formulation-based strategies are the primary way to improve uptake without altering the PROTAC's chemical structure.[1] These include:
-
Lipid Nanoparticles (LNPs): Encapsulate the PROTAC to facilitate cellular entry.[]
-
Polymeric Micelles: Can be functionalized with targeting ligands for specific cell types.[10]
-
Amorphous Solid Dispersions (ASDs): Enhance the solubility and dissolution rate of hydrophobic PROTACs.[11][16]
Q4: How do I choose between modifying the PROTAC and using a formulation strategy? A4: The choice depends on the stage of development and available resources.
-
Early Discovery: Chemical modification is common. medicinal chemists will synthesize a library of PROTACs with different linkers and ligands to find a candidate with acceptable intrinsic permeability.[3]
-
Preclinical/Clinical Development: If a potent PROTAC has poor permeability, formulation strategies are often employed to make it "druggable" without further chemical optimization.[1][17] This is often faster than a complete redesign of the molecule.
Quantitative Data Summary
The following table summarizes the impact of various enhancement strategies on PROTAC performance, as described in the literature.
| PROTAC | Target | Enhancement Strategy | Key Result | Reference |
| DT2216 | Bcl-xL | Liposomal Formulation (Nanoliposomes) | Superior uptake by MDA-MB-231 cells, greater Bcl-xL degradation, and elevated cytotoxicity compared to free DT2216. | [10] |
| ARV-825 | BRD4 | Emulsion-Based Formulation (SNEDDS) | Improved uptake in vemurafenib-sensitive and -resistant melanoma cells, enhancing anticancer activity. | [10] |
| ARCC-4 | N/A | Amorphous Solid Dispersion (ASD) with HPMCAS or Eudragit® L 100-55 | Enabled pronounced and sustained supersaturation of ARCC-4 in dissolution tests, unlike physical mixtures or liquisolid formulations. | [11] |
| ARD-69 | Androgen Receptor (AR) | Rigid, Ionizable Linker | Introduction of a pyridine/di-piperidine motif adjacent to the alkyne significantly improved aqueous solubility. Achieved potent AR depletion (DC50 < 1 nM). | [12] |
Key Experimental Protocols
Protocol 1: Western Blot for Measuring PROTAC-Induced Degradation
This is the most common method to quantify the efficacy of a PROTAC by measuring the reduction in target protein levels.
Objective: To determine the concentration-dependent degradation of a target protein (DC50 and Dmax).
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the alkyne-linked PROTAC for a specific duration (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[21]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[21]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA protein assay.[21]
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[21]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).[21]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin). Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection and Analysis: Add a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to generate a dose-response curve and determine the DC50 and Dmax values.[21]
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to its target protein or E3 ligase within living cells, providing a direct assessment of target engagement and cell permeability.
Objective: To quantify the intracellular binding of a PROTAC and calculate an "availability index" to rank permeability.
Methodology:
-
Cell Preparation: Use a cell line that has been engineered to express the target protein as a fusion with NanoLuc® (nLuc) luciferase.[22][23]
-
Assay Setup (Live Cells): Plate the cells in a white, 96-well assay plate. Add the NanoBRET™ tracer (a fluorescent ligand for the target) and varying concentrations of the unlabeled PROTAC.[22]
-
BRET Measurement: Incubate the plate. Add the NanoBRET™ substrate, which is converted by nLuc to produce light. If the tracer is bound to the nLuc-target fusion, the light energy is transferred to the tracer, which then emits fluorescence (Bioluminescence Resonance Energy Transfer). The unlabeled PROTAC will compete with the tracer for binding, leading to a decrease in the BRET signal.[22]
-
Assay Setup (Permeabilized Cells): Repeat the experiment, but first, permeabilize the cells (e.g., with saponin). This allows the PROTAC to bypass the cell membrane.
-
Data Analysis: The IC50 value from the live-cell assay reflects both binding affinity and cell permeability. The IC50 from the permeabilized-cell assay reflects only the binding affinity. By comparing these two values, one can calculate a cell permeability/availability index to rank different PROTACs.[23]
Visualizations
Logical & Experimental Workflows
Caption: A logical workflow for troubleshooting a lack of PROTAC activity in cells.
PROTAC Delivery Strategies
Caption: Overview of strategies to overcome the poor permeability of PROTACs.
In-Cell Click-Formed PROTAC (CLIPTAC) Workflow
Caption: Workflow for the CLIPTAC strategy to form active PROTACs inside cells.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. diva-portal.org [diva-portal.org]
- 10. mdpi.com [mdpi.com]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 17. acs.org [acs.org]
- 19. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Lenalidomide-Hex-5-Ynoic Acid Conjugates
Welcome to the technical support center for the purification of Lenalidomide-hex-5-ynoic acid conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common purification techniques for these conjugates, which are often building blocks for Proteolysis Targeting Chimeras (PROTACs), are High-Performance Liquid Chromatography (HPLC), silica (B1680970) gel column chromatography, and recrystallization. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Q2: What are the typical impurities I might encounter?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials (Lenalidomide or the hex-5-ynoic acid linker), by-products from coupling reactions, and potential degradation products of the glutarimide (B196013) ring of lenalidomide (B1683929).[1][2] In some cases, diastereomers may also be present and require specific chiral separation methods.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For all purification methods, fractions should be analyzed by analytical HPLC with UV detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity and identity of the collected compounds.[1]
Q4: What are the key analytical techniques for characterizing the final purified product?
A4: The structure and purity of the final conjugate should be confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and analytical HPLC to confirm purity.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Low Yield
| Problem | Possible Cause | Suggested Solution |
| Low recovery from silica gel column chromatography | The compound is too polar and is irreversibly adsorbed onto the silica gel. | - Use a more polar eluent system (e.g., a higher percentage of methanol (B129727) in dichloromethane).- Consider using a different stationary phase, such as alumina (B75360) or reversed-phase silica gel.[4] |
| The compound is not sufficiently soluble in the mobile phase. | - Ensure the compound is fully dissolved in the loading solvent before applying it to the column.- Choose a mobile phase in which the compound has reasonable solubility.[4] | |
| Low recovery after HPLC purification | The compound may be precipitating during solvent evaporation. | - Freeze-dry (lyophilize) the collected fractions instead of using rotary evaporation.- Evaporate the solvent at a lower temperature. |
| The compound is adsorbing to vials or tubing. | - Use low-adsorption vials and tubing.- Rinse the collection tubes with a small amount of a strong solvent (e.g., DMSO) to recover any adsorbed material. | |
| Product degradation during purification | The compound is sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534) before packing the column.- Use neutral or basic alumina as the stationary phase. |
| The compound is unstable in the HPLC mobile phase. | - Adjust the pH of the mobile phase to a range where the compound is more stable.- Minimize the time the compound spends in the mobile phase by using a faster flow rate or a steeper gradient. |
Impurities in the Final Product
| Problem | Possible Cause | Suggested Solution |
| Presence of starting materials | Incomplete reaction or inefficient purification. | - Optimize the reaction conditions to drive the reaction to completion.- For column chromatography, use a shallow solvent gradient to improve separation of the product from less polar starting materials.[4]- For HPLC, adjust the gradient to achieve better resolution between the product and starting material peaks. |
| Co-eluting impurities | Impurities have similar polarity to the product. | - Try a different solvent system for column chromatography or a different mobile phase/column for HPLC to alter the selectivity of the separation.[5]- Consider recrystallization as an orthogonal purification method.[6][7][8] |
| Greasy or oily product | Residual high-boiling point solvents (e.g., DMF, DMSO). | - After the primary purification, perform a solvent exchange by dissolving the product in a volatile solvent (e.g., dichloromethane) and re-evaporating several times.- Precipitate the product from a solution by adding an anti-solvent. |
Experimental Protocols
The following are general starting protocols that should be optimized for your specific conjugate.
Silica Gel Column Chromatography
This protocol is a starting point for the purification of a moderately polar compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC or analytical HPLC/LC-MS.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Typical Solvent Systems:
| Polarity of Conjugate | Starting Eluent | Final Eluent |
| Low to Medium | Hexane/Ethyl Acetate (e.g., 1:1) | 100% Ethyl Acetate |
| Medium to High | Dichloromethane | 5-15% Methanol in Dichloromethane |
Preparative Reversed-Phase HPLC (RP-HPLC)
This is a general protocol for purifying polar compounds.
-
Column: C18, 5-10 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10-20%) and increase to a higher percentage (e.g., 90-100%) over 20-30 minutes.
-
Flow Rate: Dependent on the column diameter, typically 5-20 mL/min for semi-preparative columns.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
Example Gradient Profile:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the conjugate is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] Common solvents for lenalidomide derivatives include alcohols (methanol, ethanol, isopropanol) and mixtures with water.[6][7]
-
Dissolution: Dissolve the crude conjugate in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijpar.com [ijpar.com]
- 3. biorxiv.org [biorxiv.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to Lenalidomide-hex-5-ynoic acid versus PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]
This guide provides an objective comparison of two distinct linker strategies in PROTAC design: the use of Lenalidomide-hex-5-ynoic acid, which incorporates the E3 ligase ligand with a rigid alkyne-containing linker, and the widely adopted polyethylene (B3416737) glycol (PEG) linkers. We will delve into their respective impacts on PROTAC performance, supported by experimental data and detailed methodologies for key assays.
Structural and Functional Overview
This compound serves as a bifunctional building block, providing both the Cereblon (CRBN) E3 ligase ligand (lenalidomide) and a six-carbon linker with a terminal alkyne for conjugation to a target protein ligand. The alkyne group offers a rigid and linear connection, which can influence the conformational flexibility of the PROTAC.
PEG linkers are composed of repeating ethylene (B1197577) glycol units and are known for their flexibility, hydrophilicity, and biocompatibility.[1][2] They are synthetically versatile, allowing for easy modification of length to optimize the distance between the target protein and the E3 ligase.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of PROTACs incorporating these different linker types. It is important to note that the data presented is compiled from various studies targeting different proteins and should not be interpreted as a direct head-to-head comparison but rather as a representation of the general performance characteristics of each linker type.
Table 1: Degradation Efficiency of PROTACs with Lenalidomide-Alkyne and PEG Linkers
| Linker Type | PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide-ethynyl | QCA570 | BET | MV4;11 | <0.01 | >90 | [3] |
| PEG | dBET1 | BRD4 | MV4-11 | 1.8 | >95 | [4] |
| PEG | ARV-771 | BRD2/3/4 | Prostate Cancer Cells | <5 | >90 | [5] |
| PEG | PROTAC 2 | BRD4 | HeLa | 23 | ~90 | [4] |
| PEG | PROTAC 3 | BRD4 | HeLa | 8 | >95 | [4] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Lenalidomide-Alkyne Linkers | PEG Linkers |
| Solubility | Generally lower aqueous solubility compared to PEG linkers. Introduction of polar motifs adjacent to the alkyne can improve solubility. | Excellent hydrophilicity, leading to improved aqueous solubility of the PROTAC molecule.[1][2] |
| Permeability | Rigidity may impact membrane permeability. Can be modulated by incorporating other functional groups. | Can enhance permeability by shielding the polar surface area of the PROTAC through folded conformations. However, excessive PEGylation can decrease uptake. |
| Metabolic Stability | The alkyne group is generally metabolically stable.[1] Lenalidomide itself has better metabolic stability than thalidomide.[4] | Can be susceptible to metabolism, potentially leading to reduced in vivo stability compared to alkyl-based linkers.[1] |
| Conformational Flexibility | The alkyne introduces rigidity, which can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation.[1] | High flexibility, which can be advantageous for achieving a productive ternary complex geometry, but may also come with an entropic penalty. |
Experimental Protocols
Accurate evaluation of PROTAC performance requires a suite of well-defined experiments. Below are detailed methodologies for key assays.
PROTAC Synthesis
a) Synthesis of a PROTAC using this compound (General Scheme):
This typically involves the coupling of the carboxylic acid of this compound with an amine-functionalized ligand for the protein of interest (POI) using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF). Alternatively, the alkyne can be utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-functionalized POI ligand.
b) Synthesis of a PROTAC using a PEG Linker (Amide Coupling):
-
Step 1: Coupling of POI Ligand to PEG Linker: Dissolve the carboxylic acid-functionalized POI ligand (1 eq) in anhydrous DMF. Add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2 eq) and stir for 15 minutes. Add the amine-terminated PEG linker (1.1 eq) and stir at room temperature overnight. Purify the product by chromatography.
-
Step 2: Deprotection of the PEG Linker: If the other end of the PEG linker is protected (e.g., with a Boc group), dissolve the product from Step 1 in a suitable solvent (e.g., DCM) and add a deprotecting agent (e.g., TFA). Stir for 1-2 hours and then remove the solvent and excess acid under reduced pressure.
-
Step 3: Coupling of E3 Ligase Ligand: Dissolve the deprotected POI-linker intermediate and the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF. Add a coupling agent and base as in Step 1 and stir overnight. Purify the final PROTAC product by preparative HPLC.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Immobilize the purified E3 ligase (e.g., CRBN) onto a sensor chip.
-
Binding Analysis: Inject a solution containing the PROTAC at a fixed concentration over the chip surface to measure the binary interaction.
-
Ternary Complex Formation: Inject a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the purified target protein.
-
Data Analysis: Monitor the change in response units to determine the binding affinity and kinetics of ternary complex formation. A "hook effect," a decrease in signal at high concentrations of the second analyte, is often observed and is indicative of the formation of binary complexes competing with the ternary complex.
In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN complex), ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Controls: Include negative controls such as reactions lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is specific.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates a successful reaction.
Cellular Degradation Assay (Western Blot)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specific duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Mandatory Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Caption: Simplified signaling pathway for CRBN-mediated protein degradation.
Conclusion
The choice of linker is a critical determinant in the design of effective PROTACs. This compound offers a pre-packaged E3 ligase ligand with a rigid linker that can be advantageous for achieving a specific conformation required for potent degradation.[3] This rigidity, however, may necessitate more extensive medicinal chemistry efforts to optimize the linker length and attachment points for different target proteins.
In contrast, PEG linkers provide a high degree of flexibility and hydrophilicity, which can be beneficial for improving the physicochemical properties of PROTACs and facilitating the formation of a productive ternary complex.[1][2] The synthetic tractability of PEG linkers allows for the rapid generation of a library of PROTACs with varying linker lengths to empirically determine the optimal configuration.
Ultimately, the selection between a rigid, pre-functionalized linker like this compound and a flexible PEG linker will depend on the specific target, the desired properties of the final PROTAC molecule, and the overall drug discovery strategy. This guide provides a foundational understanding and practical methodologies to aid researchers in making informed decisions in the rational design of next-generation protein degraders.
References
A Head-to-Head Comparison: Lenalidomide-Alkyne vs. Lenalidomide-Amine for PROTAC Synthesis
For researchers, scientists, and drug development professionals, the choice of synthetic route for Proteolysis Targeting Chimeras (PROTACs) is a critical decision that impacts efficiency, yield, and the biological activity of the final compound. This guide provides an objective comparison of two popular starting points for the Cereblon (CRBN) E3 ligase ligand: Lenalidomide-alkyne and Lenalidomide-amine.
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. Lenalidomide (B1683929) is a widely used ligand for the CRBN E3 ligase. To incorporate it into a PROTAC, it is typically functionalized with a linker attachment point, commonly an alkyne or an amine. The choice between these functional groups dictates the subsequent chemical reaction used to conjugate the lenalidomide-linker moiety to the target protein ligand.
Lenalidomide-alkyne is primarily used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] In contrast, Lenalidomide-amine is typically conjugated via amide bond formation or alkylation.[3] While amide coupling is a workhorse reaction in medicinal chemistry, it can sometimes require harsher conditions or coupling reagents that may not be compatible with sensitive functional groups on the binding ligand.[2]
Performance Comparison: Synthesis and Biological Activity
The choice between an alkyne and an amine handle on lenalidomide influences not only the synthetic strategy but also the properties of the resulting PROTAC. Click chemistry with Lenalidomide-alkyne generally offers higher yields and is highly amenable to the rapid synthesis of PROTAC libraries for screening purposes.[1] The resulting triazole linker is also considered a rigid linker, which can pre-organize the PROTAC into a favorable conformation for ternary complex formation.[4]
Amide bond formation with Lenalidomide-amine provides access to PROTACs with flexible alkyl linkers. The synthesis can be achieved through various coupling reagents or via alkylation of the 4-amino group of lenalidomide.[3][5][6] Studies have shown that lenalidomide-based PROTACs can achieve picomolar potency in degrading target proteins.[3]
The following tables summarize quantitative data from various studies to facilitate a comparison of the two approaches. It is important to note that the data is collated from different studies and direct comparisons should be made with caution as experimental conditions vary.
Table 1: Comparison of Reaction Conditions and Yields
| Feature | Lenalidomide-Alkyne (Click Chemistry) | Lenalidomide-Amine (Amide Coupling/Alkylation) |
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amide bond formation; Alkylation |
| Key Reagents | Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), ligand (e.g., TBTA) | Coupling agents (e.g., HATU, DCC), base (e.g., DIPEA) |
| Reaction Conditions | Typically room temperature, aqueous or organic solvents | Room temperature to elevated temperatures, anhydrous conditions often required |
| Reported Yields | 55-90%[1] | Variable, can be high but often depends on substrates[7] |
Table 2: Biological Activity of Resulting PROTACs
| PROTAC Ligand Handle | Target Protein | Reported DC₅₀ | Reported Dₘₐₓ | Reference |
| Lenalidomide-Alkyne derived | BRD4 | ~200 nM | Not specified | [1] |
| Lenalidomide-Amine derived | BRD4 | pM range | >90% | [3] |
| Lenalidomide-Amine derived | HDAC6 | 1.8 nM | >95% | [8] |
| 6-fluoro Lenalidomide derived | BET proteins | Sub-µM | Not specified | [9] |
Experimental Protocols
Synthesis of a PROTAC using Lenalidomide-Alkyne via CuAAC Click Chemistry
This protocol is a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a PROTAC.
Materials:
-
Lenalidomide-alkyne derivative (1.0 eq)
-
Azide-functionalized protein of interest (POI) ligand (1.0-1.2 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1-0.2 eq)
-
Sodium ascorbate (B8700270) (0.2-0.5 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.1-0.2 eq)
-
Solvent: e.g., a mixture of DMSO and water or t-BuOH and water
Procedure:
-
Dissolve the Lenalidomide-alkyne and the azide-functionalized POI ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of copper(II) sulfate in water. If using TBTA, pre-mix the copper(II) sulfate and TBTA in the solvent.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution (or the pre-mixed Cu-TBTA complex).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC.[10][11]
Synthesis of a PROTAC using Lenalidomide-Amine via Amide Coupling
This protocol describes a general procedure for the amide coupling of a Lenalidomide-amine derivative with a carboxylic acid-functionalized POI ligand.
Materials:
-
Lenalidomide-amine derivative (1.1 eq)
-
Carboxylic acid-functionalized POI ligand (1.0 eq)
-
Coupling agent, e.g., HATU (1.2 eq)
-
Organic base, e.g., DIPEA (3.0 eq)
-
Anhydrous solvent, e.g., DMF
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand in anhydrous DMF.
-
Add DIPEA to the solution.
-
In a separate vial, dissolve HATU in anhydrous DMF and add it to the carboxylic acid/DIPEA mixture. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the Lenalidomide-amine derivative in anhydrous DMF and add this solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final PROTAC.[12]
Visualizing the Concepts
To further clarify the workflows and the underlying biological mechanism, the following diagrams are provided.
Caption: Comparative synthetic workflows for PROTAC synthesis.
Caption: General mechanism of action for a Lenalidomide-based PROTAC.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Lenalidomide-Based PROTACs: Spotlight on Lenalidomide-hex-5-ynoic acid and Other E3 Ligase-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and selectivity. The choice of the E3 ligase ligand and the connecting linker are critical determinants of a PROTAC's success. This guide provides an objective comparison of the performance of PROTACs synthesized with Lenalidomide-hex-5-ynoic acid, a conjugate featuring a rigid alkynyl linker, against those with other common E3 ligase-linker combinations. The information presented herein is supported by experimental data from published studies to aid in the strategic design of novel protein degraders.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in dictating the PROTAC's properties, including its solubility, cell permeability, and, most importantly, the stability of the ternary complex formed between the POI and the E3 ligase. The formation of a productive ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
This guide focuses on PROTACs that utilize lenalidomide (B1683929) as the E3 ligase-recruiting moiety, thereby hijacking the Cereblon (CRBN) E3 ligase complex. We will compare the influence of different linker architectures on the degradation efficiency of these PROTACs.
Data Presentation: A Comparative Analysis of Linker Types in Lenalidomide-Based PROTACs
Table 1: Comparison of BRD4 Degradation Efficacy for Lenalidomide-Based PROTACs with Different Linker Types
| PROTAC ID | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| QCA570 | Rigid (Ethynyl) | BRD4 | RS4;11 | ~1 | >90 | (Fell, 2018) |
| ARV-825 | Flexible (PEG) | BRD4 | Burkitt's Lymphoma (BL) | < 1 | Not Reported | (Winter et al., 2015) |
| dBET1 | Flexible (PEG) | BRD4 | MV-4-11 | 0.004 | >95 | (Gadd et al., 2017) |
| PROTAC 48 | Flexible (Alkyl) | BRD4 | MV4;11, MOLM13, RS4;11 | pM range | >90 | (Qin et al., 2018) |
Table 2: Physicochemical Properties and Advantages of Different Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Rigid (e.g., hex-5-ynoic acid) | Contains alkynes, aromatic rings, or cyclic structures. | - Pre-organizes the PROTAC for favorable ternary complex formation.- Can improve selectivity and metabolic stability.- May enhance pharmacokinetic properties. | - More synthetically challenging.- Lack of flexibility may hinder productive ternary complex formation in some cases. |
| Flexible (PEG) | Composed of repeating ethylene (B1197577) glycol units. | - High water solubility.- Good biocompatibility.- Tunable length and flexibility. | - Can be metabolically less stable.- High flexibility can lead to an entropic penalty upon binding. |
| Flexible (Alkyl) | Consists of hydrocarbon chains. | - Synthetically accessible.- Length can be systematically varied. | - Can be hydrophobic, limiting solubility.- May contribute to non-specific binding. |
Mandatory Visualization
A Comparative Guide to Assessing Ternary Complex Formation with Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] A critical component of many successful PROTACs is a ligand for an E3 ubiquitin ligase. Lenalidomide (B1683929) and its analogs (immunomodulatory drugs or IMiDs) are widely used to recruit the Cereblon (CRBN) E3 ligase.[2][3]
The efficacy of a Lenalidomide-based PROTAC is not solely dependent on its binary affinities for the target protein and CRBN. Instead, the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN) is the linchpin for subsequent ubiquitination and degradation.[4][5] Therefore, the accurate assessment and characterization of this ternary complex are paramount in the development of effective PROTACs.
This guide provides a comparative overview of the key methodologies used to evaluate ternary complex formation, presents supporting quantitative data for Lenalidomide-based PROTACs, and offers detailed experimental protocols.
The Mechanism of Action: A Signaling Pathway
Lenalidomide-based PROTACs function by inducing proximity between the target protein and the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7]
Quantitative Comparison of Assays for Ternary Complex Analysis
A variety of biophysical and cellular assays are available to characterize ternary complex formation. The choice of assay depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, or confirmation of complex formation within a cellular context.
| Assay Type | Method | Parameters Measured | Advantages | Disadvantages | Throughput |
| Biophysical | Surface Plasmon Resonance (SPR) | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Real-time, label-free, provides kinetic data.[8][9] | Requires protein immobilization, can be sensitive to buffer conditions. | Medium |
| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), n (stoichiometry), Cooperativity (α) | Gold standard for thermodynamics, label-free, solution-based.[10][11] | Requires large amounts of pure protein, low throughput. | Low | |
| Förster Resonance Energy Transfer (FRET) | Proximity, relative binding affinity | Sensitive, can be adapted for cellular use. | Requires protein labeling, potential for artifacts from labels. | High | |
| AlphaLISA/AlphaScreen | Proximity, relative binding affinity | Homogeneous, no-wash, high throughput. | Prone to "hook effect" at high concentrations, potential for light scattering interference.[10] | High | |
| Cellular | NanoBRET™ | In-cell proximity, relative binding affinity, kinetics | Live-cell analysis, provides physiological context.[12][13] | Requires genetic modification of cells (tagging proteins). | High |
| Co-immunoprecipitation (Co-IP) | In-cell complex formation | Validates interaction in a cellular context with endogenous proteins. | Semi-quantitative, can have high background. | Low |
Quantitative Data for Lenalidomide-Based PROTACs Targeting BRD4
The bromodomain and extra-terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following table summarizes representative data for Lenalidomide-based PROTACs targeting BRD4, highlighting key parameters of ternary complex formation.
| PROTAC | Target Domain | Assay | Binary KD (PROTAC to CRBN) (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| dBET1 | BRD4BD1 | TR-FRET | - | 0.6 | - | [10] |
| dBET1 | BRD4BD2 | TR-FRET | - | 0.2 | - | [10] |
| Compound 21 | BRD4BD1 | Bio-Layer Interferometry (BLI) | 1800 | 110 | 16.4 | [14][15] |
| BSJ-03-123 * | CDK6 | ITC | 250 | 11 | 23 | [2] |
*Note: BSJ-03-123 is a Pomalidomide (a Lenalidomide analog)-based PROTAC targeting CDK6, included to illustrate cooperativity measurement. Cooperativity (α) is calculated as KD,binary / KD,ternary. An α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the third partner.[5]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are protocols for key assays used to characterize ternary complex formation.
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is the gold standard for measuring the thermodynamics of binding interactions and determining cooperativity.[10]
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Purified target protein (e.g., BRD4BD1)
-
Purified CRBN-DDB1 complex
-
Lenalidomide-based PROTAC
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Perfectly matched dialysis buffer for all components
Protocol:
Part 1: Determining Binary Binding Affinities
-
PROTAC to CRBN (KD1):
-
Prepare the CRBN-DDB1 solution at a concentration of 10-20 µM in the ITC cell.[10]
-
Prepare the PROTAC solution at a concentration 10-20 times higher (e.g., 100-400 µM) in the injection syringe.[10]
-
Perform the titration by injecting the PROTAC into the CRBN-DDB1 solution.
-
Analyze the data using a one-site binding model to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Prepare the target protein solution (10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution (10-20x higher concentration) in the syringe.
-
Perform the titration and analyze the data to determine KD2.
-
Part 2: Determining Ternary Binding Affinity (KD,ternary)
-
Prepare a solution of the CRBN-DDB1 complex (10-20 µM) pre-saturated with the target protein in the ITC cell. The target protein should be in excess.[10]
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the CRBN-DDB1 complex.[10]
-
Perform the titration of the PROTAC into the pre-formed CRBN-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary [5]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time kinetic data (on- and off-rates) for binary and ternary complex formation.
Objective: To determine the on-rate (kon), off-rate (koff), and dissociation constant (KD) for both binary and ternary complex formation.
Protocol:
-
Immobilization: Covalently immobilize the CRBN-DDB1 complex onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Binary Analysis (PROTAC to CRBN):
-
Flow a series of concentrations of the PROTAC in running buffer over the immobilized CRBN surface.
-
Measure the association and dissociation phases.
-
Fit the sensorgram data to a 1:1 binding model to determine kon, koff, and KD.
-
-
Ternary Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized CRBN surface.
-
The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
Fit the data to a suitable binding model to determine the kinetic parameters and the KD of the ternary complex.[5]
-
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the quantification of PROTAC-induced protein-protein interactions within living cells.[12]
Objective: To measure the formation of the ternary complex in a physiological cellular environment in real-time.
Principle: The target protein is fused to NanoLuc® luciferase (energy donor), and CRBN is fused to HaloTag® (energy acceptor). Upon PROTAC-induced formation of the ternary complex, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[13]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for the NanoLuc®-target protein fusion and the HaloTag®-CRBN fusion.[10]
-
Plating: Seed the transfected cells into 96- or 384-well plates.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-CRBN protein.[16]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells to induce ternary complex formation.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.[10]
-
Data Analysis: Calculate the corrected NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.
Assay Selection Guide
Choosing the right assay is critical for efficient PROTAC development. The following decision tree can guide researchers based on their primary objective.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. selvita.com [selvita.com]
- 14. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
A Researcher's Guide to In Vitro Degradation Assays for Validating Lenalidomide-PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. Lenalidomide, and its analogs, are frequently utilized as E3 ligase recruiters in PROTAC design, hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of target proteins. Rigorous in vitro validation is paramount to confirm the on-target activity, selectivity, and mechanism of action of these novel drug candidates. This guide provides a comparative overview of key in vitro assays used to validate the activity of Lenalidomide-PROTACs, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparison of Key In Vitro Degradation Assays
The selection of an appropriate assay depends on the specific question being addressed, throughput requirements, and available resources. Below is a comparison of commonly employed in vitro methods for validating Lenalidomide-PROTAC activity.
| Assay | Principle | Key Parameters | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of target protein levels in cell lysates following PROTAC treatment. | DC50, Dmax, Degradation Kinetics | Widely accessible, provides information on protein size, allows for multiplexing with antibodies against other proteins. | Semi-quantitative, lower throughput, can be influenced by antibody quality. |
| ELISA | Enzyme-linked immunosorbent assay to quantify target protein levels. | DC50, Dmax | Highly sensitive, quantitative, suitable for higher throughput screening. | Can be more prone to false positives/negatives compared to Western Blot, does not provide information on protein size.[1][2] |
| HiBiT/NanoBRET | A luminescent peptide tag (HiBiT) is knocked into the endogenous target protein, and its degradation is monitored in real-time by measuring luminescence. | DC50, Dmax, Real-time degradation kinetics | Highly sensitive and quantitative, suitable for live-cell kinetic studies.[3] | Requires genetic modification of the target cell line. |
| AlphaLISA/HTRF | Proximity-based immunoassays that measure the interaction between antibodies targeting the protein of interest. | DC50, Dmax | Homogeneous (no-wash) assays, high-throughput, sensitive.[4] | Can be susceptible to compound interference. |
| In-Cell Western | A quantitative immunofluorescence-based assay performed in microplates. | DC50, Dmax | Higher throughput than traditional Western Blotting, allows for normalization to cell number. | Requires specific imaging equipment. |
| Mass Spectrometry | Unbiased, global proteomic analysis to quantify changes in protein abundance across the proteome. | On-target degradation, Off-target effects, Selectivity | Gold standard for assessing selectivity and identifying off-target degradation.[5] | Requires specialized equipment and expertise, complex data analysis. |
| In Vitro Ubiquitination | Reconstituted biochemical assay to directly measure the PROTAC-mediated ubiquitination of the target protein. | Ubiquitination level | Directly confirms the mechanism of action (ubiquitination). | Does not directly measure protein degradation in a cellular context. |
| Ternary Complex Assays | Biophysical or cellular assays (e.g., NanoBRET, TR-FRET) to measure the formation of the PROTAC-target-E3 ligase complex. | Ternary complex formation (EC50) | Confirms the initial step of the PROTAC mechanism of action.[6][7][8] | Does not directly measure protein degradation. |
| CRISPR/Cas9 Knockout | Genetic knockout of the E3 ligase (CRBN) to confirm its necessity for PROTAC-mediated degradation. | E3 ligase dependency | Provides definitive evidence for the involvement of the specific E3 ligase. | Requires generation and validation of knockout cell lines. |
Quantitative Data Presentation
The following tables summarize representative quantitative data for Lenalidomide-based PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK). These values are illustrative and can vary depending on the specific PROTAC, cell line, and experimental conditions.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of a Lenalidomide-Based BRD4 PROTAC
| Cell Line | Assay | DC50 (nM) | Dmax (%) | Reference |
| THP-1 | Western Blot | ~1 | >90 | [9] |
| MV-4-11 | Western Blot | 8.3 pM | >95 | [10] |
| HeLa | AlphaLISA | ~10 | ~90 | [11] |
| HEK293 | HiBiT | ~5 | >95 | [3] |
Table 2: Degradation Potency (DC50) and Efficacy (Dmax) of Lenalidomide-Based BTK PROTACs
| PROTAC | Cell Line | Assay | DC50 (nM) | Dmax (%) | Reference |
| UBX-382 | TMD-8 | Western Blot | ~4 | >90 | [12] |
| PROTAC 3 | THP-1 | Western Blot | 200 | Not specified | [13] |
| MT-802 | Ramos | HTRF | ~10 | >80 | [14] |
Signaling Pathway and Experimental Workflows
To effectively validate a Lenalidomide-PROTAC, it is crucial to understand the underlying signaling pathway and the logical flow of experiments.
Caption: Lenalidomide-PROTAC mediated protein degradation pathway.
References
- 1. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 2. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 3. Target Degradation [promega.com]
- 4. revvity.com [revvity.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of PROTACs Derived from Different Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to IMiD-based PROTAC Performance
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the body's own ubiquitin-proteasome system to eliminate disease-causing proteins. A significant class of PROTACs utilizes derivatives of immunomodulatory drugs (IMiDs)—thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931)—to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The choice of the IMiD ligand is a critical determinant of the resulting PROTAC's efficacy and selectivity. This guide provides a comparative analysis of PROTACs derived from these three IMiDs, supported by experimental data, to inform the design and development of next-generation protein degraders.
Performance Comparison of IMiD-based PROTACs
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The selection of the IMiD ligand significantly influences these parameters, largely due to differences in their binding affinity to CRBN. Pomalidomide generally exhibits the strongest binding affinity, followed by lenalidomide and then thalidomide, which often translates to more potent PROTACs.[1][2]
CRBN Ligand Binding Affinities
The foundational difference in the performance of IMiD-based PROTACs stems from the intrinsic binding affinity of the IMiD moiety to the CRBN E3 ligase. Pomalidomide consistently demonstrates the highest affinity, a characteristic that generally leads to more stable and efficient formation of the ternary complex (Target Protein-PROTAC-CRBN), resulting in enhanced ubiquitination and degradation of the target protein.[1]
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 |
| Pomalidomide | ~157 nM[2] | ~3 µM[2] |
| Lenalidomide | ~178 nM[2] | ~3 µM[2] |
| Thalidomide | ~250 nM[2] | ~30 µM[2] |
Comparative Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation in cancer therapy. The following table summarizes the performance of various BRD4-targeting PROTACs, highlighting the differences in efficacy based on the recruited IMiD ligand. It is important to note that direct, head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, cell lines and treatment conditions are specified where data has been compiled from different studies.
| PROTAC | IMiD Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | Thalidomide | BRD4 | HeLa | 15[3] | >95[3] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1[4] | > 95[4] |
| QCA570 | Pomalidomide | BRD4 | Bladder Cancer Cells | ~1[5] | >90[5] |
| Compound 21 | Lenalidomide | BRD4 | THP-1 | Submicromolar IC50 for growth inhibition, effective degradation[6] | Not specified |
The data illustrates that pomalidomide-based PROTACs, such as ARV-825 and QCA570, generally exhibit higher potency (lower DC50 values) in degrading BRD4 compared to the thalidomide-based dBET1.[3][4][5] This is consistent with the higher binding affinity of pomalidomide for CRBN.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Rigid Alkyne Linkers Outshine Flexible Counterparts in PROTAC Design for Enhanced Potency and Improved Pharmacokinetics
A detailed comparison reveals that the conformational restraint of rigid alkyne linkers in Proteolysis-Targeting Chimeras (PROTACs) offers significant advantages over traditional flexible linkers, leading to more potent and drug-like molecules. This guide provides an objective analysis for researchers in drug development, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.
The strategic choice of a linker in a PROTAC, the bridge connecting a target protein binder to an E3 ligase recruiter, is a critical determinant of its success. While synthetically accessible flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have been widely used, there is a growing body of evidence demonstrating the superiority of rigid linkers, particularly those incorporating alkyne moieties. These rigid structures can pre-organize the PROTAC molecule into a bioactive conformation, enhancing the stability of the crucial ternary complex and leading to improved degradation efficiency and better pharmacokinetic profiles.[1][2]
The Rigidity Advantage: Pre-organization and Stability
Flexible linkers, characterized by a high number of rotatable bonds, allow a PROTAC to adopt numerous conformations. This conformational freedom can be a double-edged sword. While it may increase the probability of forming a productive ternary complex, it also comes with an entropic penalty upon binding, which can decrease the stability of the complex.[2] In contrast, the linear and rigid geometry of an alkyne linker restricts the conformational flexibility of the PROTAC.[2] This rigidity can "freeze" the molecule in a conformation that is optimal for binding to both the target protein and the E3 ligase, thereby reducing the entropic cost of ternary complex formation and enhancing its stability.[1][2] This pre-organization can lead to more potent protein degradation, as a more stable ternary complex allows for more efficient ubiquitination of the target protein.[3]
Furthermore, the introduction of rigid elements like alkynes can lead to improved physicochemical and pharmacokinetic properties.[2] While flexible alkyl chains are often hydrophobic and PEG linkers can sometimes lead to reduced metabolic stability, rigid linkers can be designed to have improved solubility and metabolic resistance.[4][5][6] For instance, the replacement of a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader resulted in a significant increase in cellular activity.[6]
Comparative Data: Rigid vs. Flexible Linkers
The following table summarizes quantitative data from studies comparing the performance of PROTACs with rigid and flexible linkers. It is important to note that direct comparisons can be complex due to variations in target proteins, E3 ligases, and cell lines. However, the general trend highlights the potential for rigid linkers to achieve superior potency.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | AR | CRBN | 22Rv1 | 3000 | Degradation Observed | [6] |
| Rigid (Disubstituted Phenyl) | AR | CRBN | 22Rv1 | No Degradation | No Degradation | [6] |
| Flexible (Alkyl Chain) | BRD4 | CRBN | MOLM13 | ~10 | >90 | [6] |
| Rigid (Ethynyl) | BRD4 | CRBN | MOLM13 | ~3 | >90 | [6] |
| Flexible (Alkyl/Ether) | TBK1 | VHL | - | No degradation (<12 atoms) | - | [6] |
| Flexible (Alkyl/Ether) | TBK1 | VHL | - | 3 (21 atoms) | 96 | [6] |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation.
This data illustrates that while not all rigid linkers are universally better, strategic incorporation of rigidity, such as with an alkyne, can lead to substantial improvements in potency. The case of the AR-targeting PROTACs also highlights that the geometry imposed by the rigid linker must be compatible with productive ternary complex formation.[6]
Experimental Protocols
Accurate evaluation of PROTAC performance is crucial for linker optimization. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1 for AR, MOLM13 for BRD4) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and add Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were generated using Graphviz.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
A Comparative Guide to Validating Target Protein Degradation: Western Blot vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise validation of target protein degradation is paramount to the advancement of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two cornerstone techniques: Western blot and mass spectrometry. We will delve into their respective methodologies, present a comparative analysis of their quantitative data, and provide detailed experimental protocols to aid in the selection of the most appropriate validation strategy.
The advent of targeted protein degradation (TPD) as a therapeutic modality has revolutionized drug discovery. Unlike traditional inhibitors that merely block a protein's function, degraders mediate the destruction of the target protein by hijacking the cell's natural disposal machinery, the ubiquitin-proteasome system.[1][2] This unique mechanism of action necessitates robust and multifaceted validation to confirm on-target degradation, assess efficacy, and identify potential off-target effects.[3]
This guide will focus on the two most widely employed techniques for this purpose: the targeted approach of Western blotting and the global, unbiased analysis offered by mass spectrometry.
Methodological Comparison at a Glance
| Feature | Western Blot | Mass Spectrometry (Proteomics) |
| Principle | Immunoassay-based detection of a specific protein using antibodies. | Identification and quantification of peptides from digested proteins based on mass-to-charge ratio. |
| Scope | Targeted, hypothesis-driven. | Global, unbiased (proteome-wide). |
| Throughput | Low to medium. | High. |
| Sensitivity | Moderate to high, antibody-dependent. | High. |
| Quantification | Semi-quantitative to quantitative. | Highly quantitative. |
| Off-target analysis | Not suitable for discovery. | Gold standard for identifying off-target effects.[3] |
| Confirmation of Degradation Pathway | Indirectly, through proteasome inhibitor controls. | Can be coupled with ubiquitin enrichment strategies for direct evidence. |
| Cost | Relatively low. | High. |
| Expertise Required | Basic cell and molecular biology techniques. | Specialized instrumentation and bioinformatics expertise. |
Quantitative Data Presentation
A key aspect of validating protein degradation is the determination of the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while a higher Dmax signifies greater efficacy of the degrader.[4]
The following table presents representative data for the well-characterized BRD4-degrading PROTAC, MZ1, to illustrate how these methods compare in quantifying degradation.
| Parameter | Western Blot | Mass Spectrometry |
| DC50 (nM) | ~25 | ~20 |
| Dmax (%) | >90 | >95 |
| Off-target Identification | N/A | Can identify and quantify hundreds to thousands of proteins, revealing potential off-targets. |
While both techniques can yield similar DC50 and Dmax values for the intended target, mass spectrometry provides a comprehensive, proteome-wide view of the degrader's specificity, a critical aspect that Western blotting cannot address.[3]
Signaling Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
References
Head-to-head comparison of different E3 ligase recruiters for a specific target
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant of the efficacy, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed, data-driven comparison of PROTACs that recruit different E3 ligases to degrade a well-characterized and therapeutically relevant target, Bromodomain-containing protein 4 (BRD4). The primary focus of this comparison will be on the two most utilized E3 ligases in TPD: Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2]
This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance metrics, supported by experimental data and detailed protocols for key assays.
The Mechanism of PROTAC-Mediated BRD4 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][3] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex.[4] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6] The degradation of BRD4, an epigenetic reader and transcriptional coactivator of key oncogenes like c-Myc, results in potent anti-proliferative effects in various cancers.[3][6]
Figure 1. General mechanism of PROTAC-mediated degradation of BRD4.
Quantitative Performance Comparison of BRD4 Degraders
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of well-characterized BRD4-targeting PROTACs that recruit either CRBN or VHL. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and the specific architecture of the PROTAC (warhead, linker, and E3 ligase ligand) significantly influences its performance.[1]
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~3 nM | >90% | HeLa |
| BRD4 | CRBN | ARV-825 | <1 nM | >90% | Multiple Myeloma (KMS11) |
| BRD4 | VHL | MZ1 | ~13 nM | >90% | HeLa |
| BRD4 | VHL | ARV-771 | Low nM range | >90% | Not Specified |
Table 1: Comparative Performance of CRBN and VHL-recruiting BRD4 PROTACs. Data compiled from multiple sources.[1][2][4][7]
Experimental Protocols
Accurate comparison of PROTACs requires standardized and robust experimental methodologies. The following sections detail the protocols for key assays used to characterize and compare BRD4 degraders.
Western Blotting for BRD4 Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[5]
References
Evaluating the Pharmacokinetic Properties of PROTACs with Different Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein binder, an E3 ligase ligand, and a crucial linker connecting the two.[1][2] It is increasingly evident that the linker is not a mere spacer but an active determinant of a PROTAC's efficacy, selectivity, and, critically, its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][][5] This guide provides an objective comparison of how different linker compositions—primarily flexible alkyl and polyethylene (B3416737) glycol (PEG) chains versus more rigid structures—influence the pharmacokinetic profile of PROTACs, supported by experimental data and detailed methodologies.
The linker's length, rigidity, and chemical makeup profoundly impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Due to their large size, PROTACs often exhibit physicochemical properties that fall outside of traditional "drug-like" space, making the optimization of their DMPK profiles a significant challenge.[6][7] Strategic modifications to the linker can improve critical parameters such as solubility, cell permeability, and metabolic stability, ultimately enhancing oral bioavailability and in vivo performance.[8][9]
Data Presentation: Comparing Linker Impact on PROTAC Properties
The choice of linker can dramatically alter the physicochemical and pharmacokinetic properties of a PROTAC. The following tables summarize the general trends and some specific examples of how different linker types affect key parameters.
Table 1: Qualitative Comparison of Common PROTAC Linkers
| Linker Type | Key Characteristics | Advantages | Disadvantages | Impact on Pharmacokinetics |
| Alkyl Chains | Simple hydrocarbon chains, flexible, hydrophobic.[1][10] | Synthetically accessible and stable.[10] Can enhance membrane permeability at matched lipophilicity.[] | Can be hydrophobic, potentially leading to poor solubility and non-specific binding.[10][] High flexibility can lead to an entropic penalty upon binding.[8] | Can improve passive permeability and oral exposure.[] May be more susceptible to metabolism.[8] |
| PEG Chains | Ethylene glycol units, flexible, hydrophilic.[10][12] | Improves aqueous solubility and can enhance cell permeability.[8][10][12] Good biocompatibility.[10] | May have reduced metabolic stability.[10] Can increase polar surface area, potentially reducing cell permeability if too long.[] | Can improve solubility and pharmacokinetic profiles by reducing renal clearance.[12] The "chameleon effect" may aid permeability.[8] |
| Rigid Linkers (e.g., piperazine, piperidine, triazoles) | Constrained conformations (e.g., cycloalkanes, aromatic systems).[8][10] | Can pre-organize the PROTAC for favorable ternary complex formation, improving selectivity and potency.[8] Can lead to improved physicochemical and pharmacokinetic properties.[8] | Often more synthetically challenging to prepare.[8] | Can improve metabolic stability and solubility, leading to more potent degraders.[6] |
Table 2: linker Composition on Pharmacokinetic Parameters (Illustrative Examples)
| PROTAC (Target) | Linker Type | Key PK Parameter(s) | Observation |
| VHL-based PROTACs | Alkyl vs. PEG | Cell Permeability | Replacement of two methylene (B1212753) groups in an alkyl linker with oxygen atoms (PEG-like) resulted in a nearly 3 orders of magnitude higher permeability in a PAMPA assay.[14] |
| SMARCA2/4 PROTACs | Methylated Alkyl | Oral Bioavailability (F%) | Linker methylation was shown to enhance oral bioavailability by influencing the efflux ratio.[15] |
| ARD-69 (Target not specified) | Linear Alkyl/PEG vs. Saturated Nitrogen Heterocycles | Solubility & Potency | Replacement of traditional linear linkers with piperidines and/or piperazines significantly improved solubility and resulted in a more potent degrader.[6] |
| TBK1 PROTACs | Alkyl/Ether of varying lengths | Degradation Potency (DC50) | Linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being the most potent (DC50 = 3 nM).[3] |
Experimental Protocols
Accurate evaluation of PROTAC pharmacokinetics relies on a combination of in vitro and in vivo assays. The following are generalized methodologies for key experiments.
In Vitro Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay evaluates the passive permeability of a compound across an artificial membrane.
-
Materials : 96-well filter plates, 96-well acceptor plates, artificial membrane solution (e.g., phosphatidylcholine in dodecane), phosphate-buffered saline (PBS), test PROTACs, and control compounds.
-
Procedure :
-
Coat the filter plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the test PROTAC solution (in PBS at a known concentration) to the donor wells of the filter plate.
-
Add fresh PBS to the acceptor wells of the acceptor plate.
-
Assemble the donor and acceptor plates and incubate for a specified period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Materials : Liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate (B84403) buffer, test PROTACs, and control compounds.
-
Procedure :
-
Pre-incubate the liver microsomes and the test PROTAC in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the parent PROTAC at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[6]
-
In Vivo Pharmacokinetic Study in Animal Models (e.g., Mouse or Rat)
This study determines the ADME properties of a PROTAC in a living organism.
-
Animal Model : Select an appropriate animal model (e.g., male Sprague-Dawley rats).
-
Dosing : Administer the PROTAC via the desired route (e.g., oral gavage (PO) or intravenous (IV)) at a specific dose.
-
Sample Collection : Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose into tubes containing an anticoagulant.
-
Sample Processing : Centrifuge the blood samples to separate the plasma.
-
Bioanalysis : Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).[] Oral bioavailability (F%) can be calculated by comparing the AUC from oral and IV administration.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[7]
Pharmacokinetic Evaluation Workflow
Caption: A typical workflow for evaluating the pharmacokinetic properties of PROTACs.
Linker Properties and Pharmacokinetic Outcomes
Caption: The logical relationship between linker design and pharmacokinetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras | springermedicine.com [springermedicine.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 12. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Lenalidomide-hex-5-ynoic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Lenalidomide-hex-5-ynoic acid, a compound utilized in the synthesis of PROTACs.[1] Due to the cytotoxic nature of the parent compound, lenalidomide, stringent disposal procedures must be followed to mitigate risks to personnel and the environment.[2][3][4]
Immediate Safety and Handling Precautions
This compound should be handled in a well-ventilated area.[5] Personnel must wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin and eyes.[5] In the event of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[5]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Gloves | Chemical-resistant, disposable |
| Gown | Disposable, solid front or back-closing |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Respiratory | NIOSH-approved respirator if handling powders or creating aerosols |
Step-by-Step Disposal Protocol
The primary and approved method for the disposal of cytotoxic waste, including this compound, is high-temperature incineration.[2][4][6]
-
Segregation at the Point of Generation:
-
Waste Containment:
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a rigid, puncture-resistant sharps container with a purple lid.[4]
-
Solid Waste: Non-sharp contaminated items (e.g., gloves, gowns, bench paper) should be placed in designated purple, leak-proof bags or containers.[2][4][6] These containers should be at least 2 mm thick for polypropylene (B1209903) bags.[3]
-
Liquid Waste: Aqueous waste containing this compound should not be discharged into the sewer system.[5] It should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste."
-
-
Labeling:
-
Storage:
-
Disposal:
Spill Management
In the event of a spill, the area must be decontaminated immediately.
-
Restrict Access: Cordon off the spill area to prevent exposure.
-
Wear PPE: Don appropriate PPE before cleaning the spill.
-
Containment: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with damp absorbent material to avoid raising dust.[8]
-
Cleaning: Clean the area with a suitable deactivating agent or detergent and water.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. danielshealth.ca [danielshealth.ca]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. targetmol.com [targetmol.com]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. packageinserts.bms.com [packageinserts.bms.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Lenalidomide-hex-5-ynoic Acid
For Immediate Implementation: Researchers and laboratory personnel must adhere to stringent safety protocols when handling Lenalidomide-hex-5-ynoic acid, a potent pharmaceutical compound. Due to its structural similarity to lenalidomide (B1683929), a known teratogen and hazardous substance, a precautionary approach is mandatory to minimize exposure and ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive hazard data, the SDS for a closely related compound, Lenalidomide-acetylene-C5-COOH, classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[1][2]. Furthermore, lenalidomide itself is classified as a substance that may damage fertility or the unborn child and can cause organ damage through prolonged or repeated exposure[3][4][5][6][7][8]. Therefore, handling of this compound necessitates the use of comprehensive personal protective equipment (PPE) and strict adherence to established protocols for potent and cytotoxic compounds[9][10][11][12][13][14][15][16][17].
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for various laboratory activities involving this compound. These recommendations are based on established guidelines for handling potent and cytotoxic drugs[9][10][13][18].
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding (Dry Powder) | Tightly fitting safety goggles with side-shields or a face shield. | Double-gloving with chemotherapy-rated gloves (e.g., nitrile). | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | NIOSH-approved respirator (e.g., N95 or higher) is required. |
| Handling Solutions | Tightly fitting safety goggles with side-shields. | Double-gloving with chemotherapy-rated gloves. | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Recommended, especially if there is a risk of aerosolization. |
| Cell Culture and In Vitro Assays | Tightly fitting safety goggles with side-shields. | Double-gloving with chemotherapy-rated gloves. | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Not typically required if handled in a certified biological safety cabinet. |
| Spill Cleanup | Face shield and safety goggles. | Double-gloving with heavy-duty, chemical-resistant gloves. | Impervious gown and shoe covers. | NIOSH-approved respirator with appropriate cartridges. |
| Waste Disposal | Tightly fitting safety goggles with side-shields. | Double-gloving with chemotherapy-rated gloves. | Disposable gown. | Not typically required if waste is properly contained. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of potent compounds.
Operational and Disposal Plans
Engineering Controls:
-
All work with solid forms of this compound must be conducted in a certified chemical fume hood, glove box, or other containment enclosure to prevent inhalation of dust particles.
-
Ensure adequate ventilation in all areas where the compound is handled and stored[1].
Decontamination:
-
All surfaces and equipment should be decontaminated after use. A suitable decontamination solution, such as 10% bleach followed by a rinse with 70% ethanol, is recommended.
Spill Management:
-
In the event of a spill, evacuate the area and prevent others from entering.
-
Wearing the appropriate PPE for spill cleanup, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
Waste Disposal:
-
All waste contaminated with this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of this material down the drain[3].
-
Follow all institutional, local, and national regulations for hazardous waste disposal. For non-laboratory settings, if drug take-back programs are not available, the FDA recommends mixing the medication with an unappealing substance (e.g., coffee grounds, cat litter), placing it in a sealed container, and then disposing of it in household trash[19][20][21].
Logical Relationship: Hazard Control Hierarchy
The following diagram illustrates the hierarchy of controls to be implemented to mitigate risks associated with handling this compound.
Caption: Hierarchy of controls for mitigating laboratory hazards.
By implementing these comprehensive safety measures, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing critical drug development research.
References
- 1. targetmol.com [targetmol.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. dimi.unige.it [dimi.unige.it]
- 5. ubpbio.com [ubpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. viatris.com [viatris.com]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. ipservices.care [ipservices.care]
- 11. hse.gov.uk [hse.gov.uk]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. gerpac.eu [gerpac.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. escopharma.com [escopharma.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. pharm-int.com [pharm-int.com]
- 18. england.nhs.uk [england.nhs.uk]
- 19. fda.gov [fda.gov]
- 20. medical-systems.com [medical-systems.com]
- 21. oncolink.org [oncolink.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
